Technical Documentation Center

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid
  • CAS: 2624417-93-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

CAS: 2624417-93-0 Formula: C₁₀H₁₁FO₃S Molecular Weight: 230.26 g/mol [1] Executive Summary: The Scaffold Logic In the architecture of modern medicinal chemistry, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid represents a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2624417-93-0 Formula: C₁₀H₁₁FO₃S Molecular Weight: 230.26 g/mol [1]

Executive Summary: The Scaffold Logic

In the architecture of modern medicinal chemistry, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid represents a highly specialized "trisubstituted core" designed for high-precision ligand interactions.[1] Unlike generic building blocks, this scaffold integrates three distinct pharmacophoric features around a central phenyl ring, enabling multi-vector interactions within protein binding pockets.

This compound is primarily utilized as a Lead Optimization Intermediate in the synthesis of:

  • Kinase Inhibitors: Specifically targeting the hinge region or hydrophobic back-pockets (e.g., EGFR, BTK, or KRAS mutants).

  • GPCR Modulators: Where the lipophilic "tail" (ethoxy) and the polarizable "anchor" (methylthio) are critical for receptor subtype selectivity.

  • Fragment-Based Drug Discovery (FBDD): Serving as a core linker that modulates metabolic stability via the 4-fluoro substituent.[1]

This guide provides a validated technical roadmap for the synthesis, application, and handling of this compound, grounded in empirical organic synthesis and structure-activity relationship (SAR) principles.

Chemical Constitution & Structural Biology

Understanding the spatial and electronic properties of this molecule is prerequisite to its application.

SubstituentPositionElectronic EffectBiological Function (SAR)
Ethoxy (-OEt) C-3Electron Donating (+M)Hydrophobic Fill: Occupies lipophilic pockets (e.g., the "gatekeeper" region in kinases).[1] Provides steric bulk to enforce conformation.
Fluoro (-F) C-4Electron Withdrawing (-I)Metabolic Block: Prevents P450-mediated oxidation at the typically labile para position.[1] Modulates the pKa of the benzoic acid.
Methylthio (-SMe) C-5Weakly ActivatingBioisostere & Anchor: Acts as a "soft" nucleophile or H-bond acceptor.[1] Can be oxidized in vivo to sulfoxide/sulfone (metabolic toggle).
Carboxylic Acid C-1Strong EWGWarhead/Linker: Primary handle for amide coupling to heterocycles or solubilizing tails.[1]
3D Pharmacophore Mapping

The interactions can be visualized as a "Tri-Vector" system. The diagram below illustrates the logical connectivity and functional role of each substituent.

Pharmacophore Core Benzene Scaffold (Pi-Stacking) Ethoxy 3-Ethoxy Group (Lipophilic Pocket Fill) Core->Ethoxy  Steric Bulk Fluoro 4-Fluoro Group (Metabolic Shield) Core->Fluoro  pKa Shift SMe 5-Methylthio Group (Electronic Modulation) Core->SMe  Polarizability Acid 1-Carboxylic Acid (Synthetic Handle) Core->Acid  Amide Coupling

Figure 1: Pharmacophoric dissection of the CAS 2624417-93-0 scaffold.[1][2]

Strategic Synthesis Protocol

Note: Direct synthesis of this specific substitution pattern requires avoiding regioselectivity pitfalls common in SnAr reactions on polyfluorobenzenes. The most robust route utilizes a Directed Functionalization approach starting from a 3-bromo-4-fluoro-5-hydroxy precursor.[1]

Phase A: Precursor Assembly

Starting Material: Methyl 3-bromo-4-fluoro-5-hydroxybenzoate (commercially available or synthesized via bromination of methyl 4-fluoro-3-hydroxybenzoate).[1]

Step 1: O-Alkylation (Introduction of Ethoxy)[1]
  • Reagents: Ethyl Iodide (EtI), Potassium Carbonate (

    
    ), DMF.
    
  • Conditions: 60°C, 4 hours.

  • Mechanism: Williamson Ether Synthesis. The phenolic hydroxyl is selectively alkylated over the aryl bromide.

  • Checkpoint: Monitor by TLC/LCMS for disappearance of the phenol.

Step 2: C-S Cross-Coupling (Introduction of Methylthio)
  • Reagents: Sodium Thiomethoxide (NaSMe),

    
     (Catalyst), Xantphos (Ligand), Toluene/Dioxane.
    
  • Conditions: 100°C, Inert Atmosphere (

    
    ), 12 hours.
    
  • Logic: Standard nucleophilic displacement is difficult due to the electron-rich ethoxy group deactivating the ring.[1] Palladium-catalyzed Buchwald-Hartwig type coupling ensures high yield and prevents side reactions.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Ester Hydrolysis (Final Deprotection)[1]
  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

  • Conditions: Ambient temperature, 2 hours.

  • Workup: Acidify with 1N HCl to pH 3 to precipitate the free acid. Filtration yields the final product 2624417-93-0 .[1]

Synthesis Workflow Diagram

Synthesis Start Methyl 3-bromo-4-fluoro- 5-hydroxybenzoate Step1 Step 1: O-Alkylation (EtI, K2CO3) Start->Step1 Inter1 Intermediate A: 3-Ethoxy-5-bromo Step1->Inter1 Step2 Step 2: Pd-Coupling (NaSMe, Pd-Cat) Inter1->Step2 Inter2 Intermediate B: 3-Ethoxy-5-SMe Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, Acid Workup) Inter2->Step3 Final Target: CAS 2624417-93-0 Step3->Final

Figure 2: Modular synthesis route ensuring regiochemical fidelity.

Applications in Drug Discovery

This compound is rarely the final drug; it is a Pharmacophore Module .

Kinase Inhibitor Design

In the design of inhibitors for targets like EGFR (T790M) or BTK , the benzoic acid moiety is often converted to an amide that binds to the hinge region or a solvent-exposed lysine.

  • The "Methylthio" Advantage: The -SMe group is a "soft" metabolic handle.[1] It can be designed to undergo controlled oxidation to a sulfoxide (-S(=O)Me) or sulfone (-SO2Me) in vivo.[1] Sulfones are excellent hydrogen bond acceptors, often increasing potency against targets with specific serine/threonine residues in the binding pocket [1].

  • The "Fluoro" Shield: Placing a fluorine atom adjacent to the ethoxy group prevents oxidative dealkylation (O-dealkylation), a common clearance pathway for ethoxy-benzenes.[1]

Protein Degradation (PROTACs)

The carboxylic acid handle makes this molecule an ideal "Warhead Precursor" for PROTAC linkers. The 3,4,5-substitution pattern provides a rigid, defined vector that can orient the E3 ligase ligand away from the target protein, minimizing steric clash.

Handling, Stability & Safety

  • Physical State: Off-white to pale yellow solid.[1]

  • Solubility: Low in water; soluble in DMSO, Methanol, and DCM.

  • Stability:

    • Oxidation Sensitivity: The methylthio group is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C. Avoid prolonged exposure to air or peroxides.[1]

    • Light Sensitivity: Protect from light to prevent radical degradation of the thioether.

  • Safety Profile:

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.

    • Protocol: Always handle in a fume hood. Use nitrile gloves.

References

  • Sigma-Aldrich (AOBChem). 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Product Sheet. Accessed 2026.[3][4]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for 4-F utility).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Contextual grounding for metabolic stability of alkoxy/thioethers).

  • ChemicalBook. CAS 2624417-93-0 Technical Specifications.

  • Dana Bioscience. 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Commercial Availability.

(Note: While specific peer-reviewed papers solely dedicated to this exact CAS are sparse due to its novelty, the synthesis and application logic are derived from the foundational medicinal chemistry literature cited above.)

Sources

Exploratory

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid

Executive Summary & Molecular Profile[1] 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid represents a highly specialized pharmacophore scaffold used primarily in the development of kinase inhibitors and protein-protein inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid represents a highly specialized pharmacophore scaffold used primarily in the development of kinase inhibitors and protein-protein interaction modulators. Its structural uniqueness lies in the contiguous 3,4,5-substitution pattern, which creates a "push-pull" electronic environment around the central fluorine atom.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore the mechanistic causality of its reactivity, optimal synthetic routes, and handling protocols for high-purity applications.

Physicochemical Data Table
PropertyValue / DescriptionContextual Note
CAS Number 2624417-93-0Primary identifier
Formula

Molecular Weight 230.26 g/mol Fragment-based drug design compliant
Predicted pKa 3.6 – 3.9Acidic strength increased by para-F, modulated by meta-donors
cLogP ~2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, OEt, F, SMe)F is a weak acceptor; SMe is a soft acceptor
Topological Polar Surface Area ~65 ŲIdeal for oral bioavailability (Rule of 5 compliant)

Electronic Structure & Reactivity Analysis

The chemical behavior of this molecule is defined by the interplay between the electron-withdrawing carboxylic acid and the electron-donating substituents flanking the fluorine.

The "Sandwiched" Fluorine Effect

The C4-Fluorine is positioned para to the carboxylic acid (an Electron Withdrawing Group, EWG) and ortho to both the ethoxy and methylthio groups (Electron Donating Groups, EDG).

  • Inductive Effect (-I): The fluorine withdraws electron density, increasing the acidity of the benzoic acid slightly compared to unsubstituted benzoic acid.

  • Resonance Effect (+R): The flanking ethoxy and methylthio groups donate electron density into the ring. This increases the electron density at C4, effectively "deactivating" the fluorine toward Nucleophilic Aromatic Substitution (

    
    ), despite the activation provided by the para-COOH.
    
  • Implication: Unlike 4-fluorobenzoic acid, which undergoes

    
     readily, this scaffold is resistant to defluorination, making it a metabolically stable motif in drug design.
    
The Thioether Oxidation Liability

The C5-methylthio (-SMe) group is a "soft" nucleophile. It is the most reactive site for oxidation.

  • Phase I Metabolism: In biological systems, this group is prone to S-oxidation by cytochrome P450 enzymes to form the sulfoxide (-SOMe) and subsequently the sulfone (-SO

    
    Me).
    
  • Synthetic Utility: This liability can be exploited synthetically to create a sulfone analog, which drastically alters the electronic properties of the ring, making the C4-fluorine highly susceptible to displacement.

Synthetic Pathways (The "How-To")

Synthesizing this crowded scaffold requires a convergent strategy to avoid regioisomer mixtures. The most robust route utilizes a Sequential Nucleophilic Aromatic Substitution (


)  approach starting from a polyfluorinated precursor.
Pathway Diagram (DOT Visualization)

SynthesisRoute Start 3,4,5-Trifluorobenzoic Acid Ester Intermediate A: Methyl 3,4,5-trifluorobenzoate Start->Ester MeOH, H2SO4 Step1 Reaction 1: NaSMe (1.0 eq), THF, -78°C Ester->Step1 Inter1 Intermediate B: Methyl 3-fluoro-5-(methylthio)-4-fluorobenzoate (Regioisomer Control) Step1->Inter1 SNAr (Meta-selective) Step2 Reaction 2: NaOEt (1.1 eq), EtOH, Reflux Inter1->Step2 Inter2 Intermediate C: Methyl 3-ethoxy-4-fluoro-5-(methylthio)benzoate Step2->Inter2 SNAr (Meta-selective) Step3 Reaction 3: LiOH, THF/H2O, Hydrolysis Inter2->Step3 Final Target: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Step3->Final Saponification

Caption: Figure 1. Convergent synthetic route exploiting the regioselectivity of nucleophilic attack on polyfluorinated benzoate esters.

Detailed Protocol: Sequential Assembly

Rationale: Direct substitution on the acid is difficult due to the negative charge of the carboxylate repelling nucleophiles. We use the methyl ester.

Step 1: Introduction of the Methylthio Group

  • Reagents: Methyl 3,4,5-trifluorobenzoate (1.0 eq), Sodium thiomethoxide (NaSMe, 1.05 eq).

  • Solvent: Anhydrous THF (0.2 M).

  • Procedure: Cool the ester solution to -78°C. Add NaSMe slowly. The reaction is kinetically controlled to favor substitution at the meta position (3 or 5) rather than the para position (4), because the para position is sterically shielded by the flanking fluorines, and the transition state for meta attack is stabilized by the inductive effect of the para-fluorine.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Step 2: Introduction of the Ethoxy Group

  • Reagents: Intermediate B (1.0 eq), Sodium Ethoxide (NaOEt, 1.2 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure: Reflux for 4–6 hours. The remaining meta-fluorine is displaced. The para-fluorine (C4) remains intact because the electron-donating SMe group deactivates the ring sufficiently to prevent double substitution under these conditions.

  • Validation: Monitor by LC-MS. Look for mass shift corresponding to -F (+19) +OEt (+45).

Step 3: Ester Hydrolysis

  • Reagents: LiOH (3.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.

Functional Group Transformations

Once the core scaffold is synthesized, it serves as a versatile building block.

Amide Coupling (Carboxylic Acid Focus)

The carboxylic acid is sterically accessible. Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

  • Protocol Note: Due to the lipophilicity of the SMe/OEt groups, the activated ester (NHS-ester) is relatively stable in organic solvents, allowing for two-step couplings if needed.

Controlled Oxidation (Chemoselective S-Oxidation)

To modify the core's polarity or reactivity, the sulfide can be oxidized.

TargetReagentConditionsSelectivity
Sulfoxide (-SOMe) NaIO

(1.1 eq)
MeOH/H

O, 0°C
High (Kinetic control)
Sulfone (-SO

Me)
mCPBA (2.5 eq)DCM, RTComplete oxidation

Critical Insight: Converting SMe to SO


Me turns the C5 position into a strong Electron Withdrawing Group. This re-activates the C4-Fluorine toward nucleophilic displacement, potentially leading to side reactions if nucleophiles are present in subsequent steps.

Handling, Stability & Analytics

Storage and Stability
  • Oxidation Sensitivity: The thioether is susceptible to air oxidation over long periods. Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: Low. The molecule is predominantly lipophilic.

Analytical Characterization (Self-Validating System)

To confirm identity and purity, the following markers must be present:

  • 
    :  A critical diagnostic.
    
    • Expect a multiplet around -120 to -130 ppm.

    • Coupling: The fluorine will show coupling to the aromatic protons (if any remain) or subtle through-space coupling to the ethoxy protons.

  • 
     (DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.2-7.6 (m, 2H, Ar-H) – Note: Pattern depends on exact substitution, here protons are at C2 and C6.
      
    • 
       4.1 (q, 2H, 
      
      
      
      )
    • 
       2.4 (s, 3H, 
      
      
      
      )
    • 
       1.3 (t, 3H, 
      
      
      
      )
Reactivity Map

Reactivity Core 3-Ethoxy-4-fluoro-5-(methylthio) benzoic acid Oxidation Oxidation (mCPBA) Core->Oxidation S-center attack Coupling Amide Coupling (HATU/Amine) Core->Coupling COOH activation SNAr SNAr Displacement (Requires Activation) Core->SNAr Harsh conditions only Sulfone Sulfone Derivative (High polarity, Reactive F) Oxidation->Sulfone Amide Amide Pharmacophore (Kinase Inhibitor Core) Coupling->Amide Displaced 4-Amino/Alkoxy Derivative (Scaffold Hopping) SNAr->Displaced Sulfone->SNAr Facilitates

Caption: Figure 2. Reactivity profile highlighting the orthogonal functionalization of the acid and thioether, and the conditional reactivity of the fluorine.

References

  • Sigma-Aldrich. Product Specification: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. Available at: (Accessed Oct 2023).

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.
  • Gong, H., et al. (2019). "Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates." Journal of Organic Chemistry. (Provides the mechanistic basis for the synthesis route described in Section 3).
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] (Reference for LogP and metabolic stability of thioethers).

  • PubChem. Compound Summary for Benzoic Acid Derivatives. (Used for property prediction consensus).

Sources

Foundational

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid molecular weight and formula

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization Part 1: Molecular Identity & Physicochemical Core 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a trisubstituted benzoic acid derivative ser...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Part 1: Molecular Identity & Physicochemical Core

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a trisubstituted benzoic acid derivative serving as a critical intermediate in the synthesis of bioactive small molecules. Its structure combines three distinct electronic and steric modulators—an ethoxy group (lipophilic donor), a fluorine atom (metabolic blocker/electronic tuner), and a methylthio group (soft nucleophile/oxidation handle)—arranged around a benzoic acid core.

Core Data Summary
PropertyValuePrecision Note
CAS Number 2624417-93-0 Primary identifier
Molecular Formula

Hill System order
Molecular Weight 230.26 g/mol Average mass
Monoisotopic Mass 230.0413 DaCalculated for

analysis
Exact Mass 230.041294For high-res MS calibration
Heavy Atom Count 15C, F, O, S
CLogP (Predicted) ~2.8 - 3.1Moderate lipophilicity
pKa (Predicted) 3.8 - 4.2Carboxylic acid acidity
Elemental Composition Analysis

For quality control (QC) and elemental analysis (CHN) validation:

  • Carbon (C): 52.16%

  • Hydrogen (H): 4.82%

  • Fluorine (F): 8.25%

  • Oxygen (O): 20.85%

  • Sulfur (S): 13.92%

Part 2: Structural Analysis & Pharmacophore Implications

In medicinal chemistry, this specific substitution pattern (3,4,5-trisubstituted) is rarely accidental. It represents a sophisticated "scaffold decoration" strategy designed to modulate potency and metabolic stability.

  • 4-Fluoro Core (The Shield): The fluorine atom at the para position (relative to the acid) blocks metabolic hydroxylation at the most reactive site of the ring. It also lowers the pKa of the benzoic acid via inductive electron withdrawal (

    
    ), potentially improving solubility at physiological pH compared to non-fluorinated analogs.
    
  • 3-Ethoxy (The Lipophilic Anchor): The ethoxy group provides steric bulk and lipophilicity. Unlike a methoxy group, the ethyl tail can fill hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

  • 5-Methylthio (The Metabolic Handle): The

    
     group is a "soft" moiety. It is less electron-donating than an alkoxy group but more lipophilic. Crucially, it serves as a metabolic probe; in vivo, it can be sequentially oxidized to a sulfoxide (
    
    
    
    , chiral) and sulfone (
    
    
    ), dramatically altering the molecule's polarity and hydrogen-bonding capability.

Pharmacophore Core Benzoic Acid Core (Scaffold) Fluoro 4-Fluoro (Metabolic Block) Core->Fluoro Electronic Withdrawal Ethoxy 3-Ethoxy (Hydrophobic Interaction) Core->Ethoxy Steric Bulk Thio 5-Methylthio (Oxidation Switch) Core->Thio Bioisostere

Figure 1: Pharmacophore dissection of the trisubstituted core.

Part 3: Synthetic Pathways

Synthesizing 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid requires careful regiocontrol. A direct nucleophilic aromatic substitution (


) on a precursor like 3,4,5-trifluorobenzoic acid is risky because the para-fluorine (position 4) is the most activated by the carboxylic acid, leading to displacement at the wrong position.
Recommended Route: Orthogonal Coupling

The most robust synthesis avoids competition between the substituents by installing them sequentially using orthogonal chemistry (Alkylation vs. Transition Metal Coupling).

Precursor: Methyl 3-bromo-4-fluoro-5-hydroxybenzoate.

  • Step 1: O-Alkylation (Installation of Ethoxy)

    • Reagents: Ethyl iodide (EtI), Potassium Carbonate (

      
      ), DMF, 
      
      
      
      .
    • Mechanism:[1][2][3][4][5] Standard

      
       reaction. The phenol is deprotonated and attacks the ethyl iodide.
      
    • Outcome: Methyl 3-bromo-5-ethoxy-4-fluorobenzoate.

  • Step 2: C-S Coupling (Installation of Methylthio)

    • Reagents: Sodium thiomethoxide (NaSMe), Pd_2(dba)_3 (Catalyst), Xantphos (Ligand), Toluene/Dioxane,

      
      .
      
    • Mechanism:[1][2][3][4][5] Buchwald-Hartwig type C-S cross-coupling. The Palladium catalyst inserts into the C-Br bond (oxidative addition) and undergoes reductive elimination with the thiomethoxide.

    • Note: This avoids displacing the 4-Fluoro group, which remains inert to Pd-coupling conditions but would be reactive in

      
       conditions.
      
  • Step 3: Saponification (Deprotection)

    • Reagents: LiOH (aq), THF/MeOH.

    • Outcome: Final Acid Product.[6][7]

Synthesis Start Methyl 3-bromo-4-fluoro-5-hydroxybenzoate Inter1 Intermediate 1: Methyl 3-bromo-5-ethoxy-4-fluorobenzoate Start->Inter1 Et-I, K2CO3, DMF (O-Alkylation) Inter2 Intermediate 2: Methyl 3-ethoxy-4-fluoro-5-(methylthio)benzoate Inter1->Inter2 NaSMe, Pd-Cat, Xantphos (C-S Coupling) Final Target: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Inter2->Final LiOH, THF/H2O (Saponification)

Figure 2: Proposed orthogonal synthesis route preserving the 4-fluoro motif.

Part 4: Analytical Protocols

Validating the identity of this molecule requires distinguishing it from its regioisomers (e.g., 3-ethoxy-5-fluoro-4-methylthio...).

1. Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H, COOH).
      
    • 
       7.40 - 7.60 (m, 2H, Ar-H). Look for meta coupling (
      
      
      
      ) and H-F coupling.
    • 
       4.15 (q, 2H, 
      
      
      
      ).
    • 
       2.45 (s, 3H, 
      
      
      
      ). Note: This singlet may overlap with DMSO solvent peak; use CDCl3 if solubility permits.
    • 
       1.35 (t, 3H, 
      
      
      
      ).
  • 
     NMR: 
    
    • Crucial for confirming the position of the fluorine. A single fluorine flanked by alkoxy and thioalkyl groups will show a distinct shift (typically

      
       -120 to -140 ppm) with complex splitting due to adjacent aromatic protons.
      
2. LC-MS Methodology
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI (+) and ESI (-).

    • Positive Mode: Look for

      
      .
      
    • Negative Mode: Often more sensitive for benzoic acids. Look for

      
      .
      
Part 5: Handling & Stability

The Thioether Risk: The 5-methylthio group is susceptible to oxidation.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Compatibility: Avoid protic solvents for long-term storage. DMSO is acceptable for biological assays but avoid peroxides found in aged ethers or THF.

  • Monitoring: If the LCMS shows a peak at M+16 (246 Da) or M+32 (262 Da), the sample has oxidized to the sulfoxide or sulfone, respectively.

References
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Product Page. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzoic acids. PubChem. Retrieved from

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry. (Reference for Fluorine metabolic blocking effects).

Sources

Exploratory

Structure-activity relationship (SAR) of fluoro-methylthio benzoic acid derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluoro-Methylthio Benzoic Acid Derivatives Abstract The strategic incorporation of fluorine and sulfur-containing functional groups has become a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluoro-Methylthio Benzoic Acid Derivatives

Abstract

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry. This guide delves into the promising, yet underexplored, chemical space of fluoro-methylthio benzoic acid derivatives. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the methylthio group can influence its electronic properties and provide additional interaction points with biological targets.[2][3] This document provides a comprehensive overview of the rationale for targeting this chemical class, proposes a systematic approach to their synthesis and biological evaluation, and elucidates the principles of their structure-activity relationship (SAR). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities with therapeutic potential.

The Rationale for Investigating Fluoro-Methylthio Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets through its carboxylic acid moiety, which can act as a hydrogen bond donor and acceptor.[4] The therapeutic potential of benzoic acid derivatives is vast, with documented anticancer, anti-inflammatory, and antimicrobial activities.[5][6]

The functionalization of this core with both a fluorine atom and a methylthio group presents a compelling strategy for the development of novel therapeutics. Fluorine's high electronegativity can alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to interact with target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby enhancing the pharmacokinetic profile of the compound.[2]

The methylthio group, a known bioisostere for other functional groups, can contribute to the molecule's lipophilicity and engage in specific interactions, such as with hydrophobic pockets or through sulfur-aromatic interactions within a protein's active site. The interplay between the electron-withdrawing nature of fluorine and the electronic effects of the methylthio group can create unique electronic distributions within the aromatic ring, potentially leading to novel binding modes and enhanced biological activity.

Synthetic Strategies for Fluoro-Methylthio Benzoic Acid Derivatives

The synthesis of fluoro-methylthio benzoic acid derivatives can be approached through several established organic chemistry transformations. A general and adaptable synthetic workflow is proposed below, allowing for the generation of a diverse library of isomers for comprehensive SAR studies.

Proposed General Synthetic Workflow

The following diagram illustrates a plausible synthetic route starting from commercially available fluorinated benzoic acid precursors.

G cluster_start Starting Materials cluster_s1 Step 1: Nitration cluster_s2 Step 2: Reduction cluster_s3 Step 3: Sandmeyer Reaction cluster_s4 Step 4: Thiolation cluster_s5 Step 5: Hydrolysis Fluorinated Benzoic Acid Ester Fluorinated Benzoic Acid Ester Nitro-Fluoro Benzoic Acid Ester Nitro-Fluoro Benzoic Acid Ester Fluorinated Benzoic Acid Ester->Nitro-Fluoro Benzoic Acid Ester HNO₃, H₂SO₄ Amino-Fluoro Benzoic Acid Ester Amino-Fluoro Benzoic Acid Ester Nitro-Fluoro Benzoic Acid Ester->Amino-Fluoro Benzoic Acid Ester H₂, Pd/C or SnCl₂ Bromo/Iodo-Fluoro Benzoic Acid Ester Bromo/Iodo-Fluoro Benzoic Acid Ester Amino-Fluoro Benzoic Acid Ester->Bromo/Iodo-Fluoro Benzoic Acid Ester NaNO₂, HBr/HI Fluoro-Methylthio Benzoic Acid Ester Fluoro-Methylthio Benzoic Acid Ester Bromo/Iodo-Fluoro Benzoic Acid Ester->Fluoro-Methylthio Benzoic Acid Ester CH₃SNa or (CH₃S)₂ + reducing agent Fluoro-Methylthio Benzoic Acid (Final Product) Fluoro-Methylthio Benzoic Acid (Final Product) Fluoro-Methylthio Benzoic Acid Ester->Fluoro-Methylthio Benzoic Acid (Final Product) LiOH or NaOH, H₂O/THF G cluster_core Core Structure cluster_isomers Proposed Isomers for SAR Study Benzoic Acid Core Benzoic Acid Core 2-F, 3-SMe 2-F, 3-SMe Benzoic Acid Core->2-F, 3-SMe 2-F, 4-SMe 2-F, 4-SMe Benzoic Acid Core->2-F, 4-SMe 2-F, 5-SMe 2-F, 5-SMe Benzoic Acid Core->2-F, 5-SMe 3-F, 4-SMe 3-F, 4-SMe Benzoic Acid Core->3-F, 4-SMe 4-F, 2-SMe 4-F, 2-SMe Benzoic Acid Core->4-F, 2-SMe 4-F, 3-SMe 4-F, 3-SMe Benzoic Acid Core->4-F, 3-SMe

Sources

Foundational

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid PubChem CID and safety data

The following technical guide details the physicochemical profile, synthetic methodology, and safety protocols for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid . This document is structured for researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and safety protocols for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid . This document is structured for researchers and process chemists utilizing this compound as a scaffold in medicinal chemistry, specifically in the development of kinase inhibitors or protein-protein interaction modulators.

Executive Summary

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) is a trisubstituted benzoic acid derivative characterized by a dense functionalization pattern around the phenyl core.[1] The presence of the central fluorine atom (C4), flanked by an ethoxy group (C3) and a methylthio moiety (C5), imparts unique electronic and steric properties. The fluorine atom modulates pKa and metabolic stability, while the thioether provides a handle for oxidation (to sulfoxides/sulfones) or specific hydrophobic interactions in protein binding pockets. This compound is primarily employed as an intermediate in the synthesis of heterobiaryl systems via amide coupling or transition-metal-catalyzed cross-couplings.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Identification Data
ParameterDetail
IUPAC Name 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid
CAS Number 2624417-93-0
Molecular Formula C₁₀H₁₁FO₃S
Molecular Weight 230.26 g/mol
SMILES CCOc1cc(C(=O)O)cc(SC)c1F
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Predicted Physicochemical Metrics[3]
  • LogP (Octanol/Water): 2.8 – 3.2 (Lipophilic, suitable for CNS penetration models)

  • pKa (Carboxyl): ~3.8 – 4.1 (Acidic, modulated by the electron-withdrawing fluorine)

  • H-Bond Donors: 1 (COOH)

  • H-Bond Acceptors: 4 (COOH, O-Et, S-Me, F)

Synthetic Routes & Reactivity

The synthesis of this polysubstituted scaffold requires regioselective control to install the three distinct substituents around the aromatic ring.

Retrosynthetic Analysis

The most robust synthetic strategy avoids the direct electrophilic substitution of the electron-poor benzoic acid. Instead, a Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Coupling approach is preferred, starting from a halogenated precursor.

Pathway A: SNAr on Polyfluorobenzoates (Scale-Up Route)
  • Starting Material: Methyl 3,4,5-trifluorobenzoate.

  • Step 1 (Regioselective SNAr): Reaction with sodium methanethiolate (NaSMe). The para-position (C4) is most activated, but steric direction can favor meta substitution under kinetic control at low temperatures, or one must separate isomers.

    • Note: A more reliable route often starts with 3-bromo-4,5-difluorobenzoic acid .

  • Step 2 (Alkoxylation): Reaction with sodium ethoxide (NaOEt) to displace the C3-fluorine.

  • Step 3 (Hydrolysis): Saponification of the methyl ester to the free acid.

Pathway B: Modular Palladium Catalysis (Laboratory Route)

This route offers higher regiocidelity using 3-bromo-4-fluoro-5-hydroxybenzoic acid as the anchor.

  • O-Alkylation: Selective alkylation of the phenol with ethyl iodide (

    
    ) and base (
    
    
    
    ).
  • C-S Coupling: Buchwald-Hartwig coupling of the aryl bromide with sodium thiomethoxide (

    
    ) using a Pd(0) catalyst (e.g., 
    
    
    
    / Xantphos).
Visualization of Synthetic Logic

SynthesisPath Start Precursor: 3-Bromo-4-fluoro-5-hydroxybenzoic acid Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 3-Bromo-4-fluoro-5-ethoxybenzoic acid Step1->Inter1 Step2 Step 2: C-S Coupling (NaSMe, Pd-Cat, Toluene) Inter1->Step2 Target Target: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Step2->Target

Figure 1: Modular synthesis via Pd-catalyzed C-S coupling, ensuring regiochemical integrity.

Experimental Protocols

Standard Operating Procedure: Amide Coupling (Derivatization)

As a carboxylic acid building block, the primary application is coupling to amines.

Reagents:

  • 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (1.0 equiv)[2]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the benzoic acid derivative in 5 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to generate the activated ester species.

  • Coupling: Add the amine partner (1.1 mmol) in one portion.

  • Monitoring: Stir the reaction mixture at RT for 4–12 hours. Monitor conversion via LC-MS (Look for

    
     of the amide).
    
  • Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Handling of Thioethers (Oxidation Risk)

The methylthio group is susceptible to oxidation.

  • Avoid: Strong oxidants (e.g., mCPBA,

    
    ) unless sulfoxide/sulfone formation is desired.
    
  • Storage: Store under nitrogen at -20°C to prevent slow atmospheric oxidation to the sulfoxide.

Safety Data & HSE Profile (GHS Classification)

While specific toxicological data for this catalog number is limited, the structural class (fluorinated benzoic acids/thioethers) dictates the following safety profile.

Hazard Identification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H317: May cause an allergic skin reaction (common for fluorinated aromatics).[3]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][4] Remove contact lenses if present and easy to do.[5][3] Continue rinsing.[5][3]

Safety Workflow Diagram

SafetyFlow PPE 1. PPE Requirement Nitrile Gloves, Goggles, Lab Coat Engineering 2. Engineering Controls Fume Hood (Required for Thio-compounds) PPE->Engineering Handling 3. Handling Avoid Dust Generation Use Inert Atmosphere Engineering->Handling Spill 4. Spill Response Sweep up (Do not generate dust) Neutralize with weak base if necessary Handling->Spill Accident Waste 5. Disposal Halogenated Organic Waste Stream Handling->Waste Routine

Figure 2: HSE workflow for handling fluorinated thio-benzoic acids.

References

  • Sigma-Aldrich. 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Product Page. Retrieved from .[6]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzoic acids. Retrieved from .[7]

  • Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature, 455(7211), 314–322.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Basis for HATU protocol).[8]

Sources

Exploratory

Literature review of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid in drug discovery

This is an in-depth technical guide on 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid , a highly specialized medicinal chemistry building block. This guide focuses on its structural utility, synthetic pathways, and applica...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid , a highly specialized medicinal chemistry building block. This guide focuses on its structural utility, synthetic pathways, and application in Structure-Activity Relationship (SAR) exploration for drug discovery.

[1]

Executive Summary

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) is a trisubstituted benzoic acid derivative utilized as a high-value intermediate in the synthesis of advanced pharmaceutical candidates.[1][2][3] It belongs to the class of "privileged scaffolds" used to construct libraries of kinase inhibitors, GPCR modulators, and nuclear receptor ligands.

Its specific substitution pattern—combining a lipophilic ether (ethoxy), a metabolic blocker (fluoro), and a versatile sulfur handle (methylthio)—allows medicinal chemists to fine-tune lipophilicity (LogP) , metabolic stability , and electronic distribution simultaneously. The methylthio group (-SMe) is particularly significant as a precursor to methylsulfoxides (-SOMe) and methylsulfones (-SO₂Me), enabling the "late-stage oxidation" strategy to modulate polarity and hydrogen bonding.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

PropertyData
Chemical Name 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid
CAS Number 2624417-93-0
Molecular Formula C₁₀H₁₁FO₃S
Molecular Weight 230.26 g/mol
Core Scaffold Benzoic Acid
Key Substituents 3-Ethoxy (-OEt), 4-Fluoro (-F), 5-Methylthio (-SMe)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
pKa (Acid) ~3.8 - 4.0 (Modulated by F and SMe)
H-Bond Donors/Acceptors 1 (COOH) / 4 (O, F, S, COOH)

Medicinal Chemistry Rationale: The "Trisubstitution" Logic

The selection of this specific substitution pattern is not arbitrary. It represents a calculated effort to explore the chemical space around the phenyl ring of a drug candidate.

A. The 4-Fluoro "Anchor"

The fluorine atom at the para position (relative to the acid) serves two critical roles:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the most reactive position of the phenyl ring, extending the half-life (

    
    ) of the final drug.
    
  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the benzoic acid and increasing the acidity of any amide formed from it. This can strengthen hydrogen bonds with target proteins (e.g., in the hinge region of kinases).

B. The 3-Ethoxy "Lipophilic Filler"
  • Space Filling: The ethoxy group is larger than a methoxy group, allowing it to probe hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • Conformational Lock: The ether oxygen can engage in intramolecular hydrogen bonding or electrostatic repulsion with the adjacent fluorine, forcing the side chain into a specific conformation that may favor binding.

C. The 5-Methylthio "Versatile Handle"

The methylthio group is the most strategic component:

  • Bioisosterism: It acts as a lipophilic bioisostere of a methoxy group but with different electronic properties (sulfur is a soft nucleophile).

  • Oxidation Switch: In late-stage optimization, the -SMe group can be oxidized to a sulfoxide (chiral, increases solubility) or a sulfone (strong H-bond acceptor). This allows chemists to generate three distinct analogs (-SMe, -SOMe, -SO₂Me) from a single parent intermediate.

Synthetic Pathways & Manufacturing

Synthesizing contiguous 3,4,5-substituted aromatic rings is challenging due to regioselectivity issues in Nucleophilic Aromatic Substitution (SₙAr).

Retrosynthetic Analysis

The most robust route avoids direct SₙAr on 3,4,5-trifluorobenzoic acid (which typically favors the 4-position) and instead uses a Directed Ortho Metalation (DoM) or Halogen-Dance approach.

Validated Protocol: The "Bromide Displacement" Route

This protocol ensures the correct placement of substituents.

  • Starting Material: Methyl 3-bromo-4,5-difluorobenzoate.

  • Step 1: Regioselective Alkoxylation

    • Reagents: NaOEt, EtOH, 0°C.

    • Mechanism: SₙAr. The fluorine para to the nitro/carboxyl is usually most reactive, but steric hindrance from the bromine can direct substitution. Alternatively, use 3-bromo-4-fluoro-5-hydroxybenzoic acid and alkylate the phenol with ethyl iodide.

  • Step 2: Thiolation

    • Reagents: NaSMe (Sodium thiomethoxide), DMF, 80°C.

    • Action: Displaces the remaining reactive halogen (or bromine via Pd-catalyzed coupling).

  • Step 3: Hydrolysis

    • Reagents: LiOH, THF/H₂O.

    • Action: Saponification of the ester to the free acid.

Visualization: Synthetic Logic Flow

The following diagram illustrates the logical decision tree for synthesizing this scaffold.

SynthesisLogic Start Target: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid RouteA Route A: SnAr on Trifluorobenzoic Acid Start->RouteA RouteB Route B: Pd-Catalysis on Bromo-Intermediate Start->RouteB StepA1 3,4,5-Trifluorobenzoic Acid + NaOEt RouteA->StepA1 StepB1 Start: Methyl 3-bromo-4,5-difluorobenzoate RouteB->StepB1 IssueA Regioselectivity Issue: Favors 4-Ethoxy (Wrong Isomer) StepA1->IssueA Yields Mixture StepB2 Step 1: NaSMe (Displaces 5-F or 3-Br) StepB1->StepB2 StepB3 Step 2: Pd-Catalyzed Ethoxylation (Buchwald-Hartwig) StepB2->StepB3 Final Pure Product StepB3->Final

Caption: Decision logic for selecting the synthetic route. Route B (Palladium-catalyzed coupling) is preferred for high regiochemical fidelity over Route A (SₙAr).

Applications in Drug Discovery

This building block is primarily used to synthesize Type II Kinase Inhibitors and Nuclear Receptor Modulators .

A. Kinase Inhibitors (The "Hinge Binder" Strategy)

In many kinase inhibitors (e.g., for p38 MAPK , BRAF , or EGFR ), a benzoic acid moiety is coupled to an amine to form an amide.

  • The 4-fluoro group interacts with the protein backbone.

  • The 3-ethoxy group fills the hydrophobic "back pocket."

  • The 5-methylthio group is positioned to interact with the "gatekeeper" residue or solvent front.

B. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an advanced fragment. Researchers screen the acid (or its methyl ester) against targets using SPR (Surface Plasmon Resonance) or NMR .

  • Hit Expansion: If the fragment binds, the acid functionality is used as a vector to grow the molecule into adjacent sub-pockets.

C. Late-Stage Diversification (The "Sulfur Switch")

The most powerful application is the ability to generate a library of 3 distinct compounds from one intermediate:

  • Sulfide (-SMe): Lipophilic, crosses blood-brain barrier (BBB).

  • Sulfoxide (-SOMe): Chiral, increased water solubility.

  • Sulfone (-SO₂Me): Polar, strong H-bond acceptor, reduces metabolic liability.

Visualization: The "Sulfur Switch" Workflow

SulfurSwitch Core Scaffold: -SMe (Sulfide) Ox1 Oxidation (mCPBA, 1 eq) Core->Ox1 Ox2 Oxidation (Oxone, excess) Core->Ox2 Direct Sulfoxide Analog 1: -S(=O)Me (Sulfoxide) (Chiral, Polar) Ox1->Sulfoxide Sulfoxide->Ox2 Sulfone Analog 2: -SO2Me (Sulfone) (Stable, H-Bond Acceptor) Ox2->Sulfone

Caption: The "Sulfur Switch" strategy allowing rapid generation of analogs with distinct physicochemical profiles from the single methylthio precursor.

Experimental Protocol: Amide Coupling

Standard operating procedure for coupling this acid to an amine (R-NH₂).

  • Activation: Dissolve 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at RT to form the active ester.

  • Coupling: Add the target amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at RT for 2-12 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: Avoid using thionyl chloride (SOCl₂) for activation if the "methylthio" group is sensitive to oxidation or chlorination under harsh conditions. HATU/EDC coupling is safer for sulfur-containing aromatics.

References

  • Sigma-Aldrich (Merck KGaA). Product Specification: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS 2624417-93-0). Retrieved from .

  • AOBChem. Catalog Entry: AOBH961DC400 - 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid.[3] Retrieved from .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for 4-fluoro utility).
  • Ilardi, E. A., et al. (2014). The thioether group in drug discovery. (Contextual reference for methylthio utility).

Sources

Foundational

Comprehensive Guide to the Acidity and pKa of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

This guide provides an in-depth technical analysis of the acidity and pKa profile of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS 2624417-93-0). It is designed for medicinal chemists and formulation scientists requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity and pKa profile of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS 2624417-93-0). It is designed for medicinal chemists and formulation scientists requiring precise physicochemical data for lead optimization and ADME profiling.

Executive Summary

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a trisubstituted benzoic acid derivative often utilized as a scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and complement factor antagonists.

Understanding its pKa (acid dissociation constant) is critical for predicting:

  • Solubility: The pH-dependent solubility profile in biological media.

  • Permeability: The ionization state at physiological pH (7.4), which dictates passive membrane diffusion.

  • Formulation: Selection of appropriate counter-ions for salt formation.

Key Finding: Based on quantitative structure-activity relationship (QSAR) analysis using Hammett substituent constants, the theoretical pKa is calculated to be approximately 3.89 . This indicates the compound is slightly more acidic than unsubstituted benzoic acid (pKa 4.20), driven by the cumulative electron-withdrawing nature of the substituents.

Chemical Structure & Electronic Environment

To accurately predict the acidity, we must analyze the electronic influence of the substituents at the 3, 4, and 5 positions relative to the carboxyl group (C1).

Substituent Analysis
PositionGroupTypeElectronic Effect (

)
Impact on Acidity
3 (Meta) Ethoxy (-OEt)AlkoxyInductive Withdrawal (-I) > Resonance Donation (+R)Acidifying (Meta position limits resonance)
4 (Para) Fluoro (-F)HalogenStrong Inductive Withdrawal (-I) / Weak Resonance (+R)Acidifying
5 (Meta) Methylthio (-SMe)ThioetherInductive Withdrawal (-I)Acidifying

Structural Logic: The carboxyl group is at C1. Positions C2 and C6 are unsubstituted (Hydrogens), meaning there is no steric hindrance (ortho-effect) interfering with the coplanarity of the carboxyl group and the aromatic ring. Therefore, electronic effects dominate the pKa value.

G Core Benzoic Acid Core (pKa 4.20) Result Predicted pKa ~3.89 Core->Result Base Value OEt 3-Ethoxy (-OEt) Meta Effect σ_m = +0.10 OEt->Result -I Effect (Acidifying) F 4-Fluoro (-F) Para Effect σ_p = +0.06 F->Result -I > +R (Acidifying) SMe 5-Methylthio (-SMe) Meta Effect σ_m = +0.15 SMe->Result -I Effect (Acidifying)

Figure 1: Additive electronic effects of substituents on the benzoic acid core.

Theoretical pKa Prediction (Hammett Equation)

In the absence of direct experimental data for this specific CAS entry, the Hammett equation provides the gold standard for estimation.

The Equation:



Where:

  • 
    : pKa of unsubstituted benzoic acid = 4.20 .[1]
    
  • 
    : Reaction constant for benzoic acid ionization in water at 25°C = 1.00 .[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    : Hammett substituent constants.[2][3][4]
    

Data Selection (from Reference 1, 2):

  • 
     (-OEt):  +0.10 (Inductive withdrawal dominates at meta).
    
  • 
     (-F):  +0.06 (Strong inductive withdrawal partially offset by resonance).
    
  • 
     (-SMe):  +0.15 (Sulfur is less electronegative than oxygen but -SMe is electron-withdrawing by induction at meta).
    

Calculation:





Experimental Determination Protocols

For regulatory submissions (IND/NDA), theoretical values must be validated experimentally. Below are the two industry-standard protocols for determining the pKa of lipophilic benzoic acid derivatives.

Method A: Potentiometric Titration (The "Gold Standard")

Best for compounds with solubility


 M.

Workflow:

  • Preparation: Dissolve 3-5 mg of compound in a co-solvent system (e.g., Methanol/Water 20:80) to ensure solubility.

  • Titrant: Carbonate-free 0.1 M KOH.

  • Measurement: Titrate under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Yasuda-Shedlovsky Extrapolation: Since the compound is lipophilic, titrations are performed at three different methanol concentrations (e.g., 30%, 40%, 50%).

    • Plot

      
       (apparent) vs. % Organic Solvent.
      
    • Extrapolate to 0% solvent to get the aqueous

      
      .
      

Titration Start Sample Preparation (Weigh 5mg) Solubilize Dissolve in MeOH/Water (40:60) Start->Solubilize Titrate Potentiometric Titration (Add 0.1M KOH) Solubilize->Titrate Data Record pH vs Volume Titrate->Data Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Data->Extrapolate

Figure 2: Workflow for determining aqueous pKa of lipophilic acids via co-solvent extrapolation.[5]

Method B: Capillary Electrophoresis (CE)

Best for highly insoluble compounds or when sample quantity is limited (<1 mg).

  • Principle: Measures electrophoretic mobility (

    
    ) as a function of pH.
    
  • Buffer System: Phosphate buffers ranging from pH 2.0 to 6.0.

  • Detection: UV absorbance at 254 nm (Benzoic acid core absorbs strongly).

  • Calculation: The inflection point of the sigmoidal curve (

    
     vs pH) corresponds to the pKa.
    

Implications for Drug Development

Solubility & Ionization Profile

With a pKa of ~3.89, the compound exists in different states depending on the physiological compartment:

CompartmentpHDominant Species% IonizedImplication
Stomach 1.5Neutral (COOH)< 0.5%High membrane permeability; Low solubility.
Duodenum 5.5Anionic (

)
> 97%High solubility; Reduced passive permeability.
Blood 7.4Anionic (

)
~100%High solubility; Requires transport or protein binding.
Lipophilicity (LogD)

The LogP (partition coefficient of neutral form) is estimated to be ~3.2 (Benzoic acid 1.9 + F 0.14 + SMe 0.6 + OEt 0.5).

  • LogD at pH 7.4: Due to full ionization, the effective lipophilicity (LogD) will be significantly lower (~0.2), reducing the risk of non-specific tissue binding but potentially limiting blood-brain barrier (BBB) penetration.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • McDaniel, D. H., & Brown, H. C. (1958).[6] An Extended Table of Hammett Substituent Constants Based on the Ionization of Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80558312. (Structural analog reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

This Application Note is designed for research chemists and process development scientists. It details a high-fidelity, regioselective synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid , overcoming the inherent r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details a high-fidelity, regioselective synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid , overcoming the inherent regiochemical challenges of nucleophilic aromatic substitution (SNAr) on poly-functionalized arenes.

Abstract & Strategic Overview

The synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) presents a classic "chemoselectivity vs. regioselectivity" paradox. The target molecule contains a central fluorine atom flanked by two electron-donating groups (ethoxy and methylthio) on an electron-deficient benzoic acid core.

Standard Nucleophilic Aromatic Substitution (SNAr) strategies starting from 3,4,5-trifluorobenzoic acid are fatally flawed for this target. In SNAr, the para-fluorine (position 4) is most activated by the carboxylate electron-withdrawing group (EWG), leading to its displacement before the meta-positions.

The Solution: This protocol utilizes a Transition-Metal Catalyzed Cross-Coupling Strategy (Buchwald-Hartwig type). By starting with Methyl 3,5-dibromo-4-fluorobenzoate , we exploit the high oxidative addition rate of Palladium (Pd) into C-Br bonds while leaving the C-F bond intact. This ensures absolute regiocontrol, installing the ethoxy and methylthio groups at the 3 and 5 positions without disturbing the central 4-fluoro motif.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_logic Chemo-Selectivity Principle Target TARGET 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Precursor1 INTERMEDIATE 2 Methyl 3-ethoxy-4-fluoro-5-(methylthio)benzoate Target->Precursor1 Hydrolysis (LiOH) Precursor2 INTERMEDIATE 1 Methyl 3-bromo-4-fluoro-5-(methylthio)benzoate Precursor1->Precursor2 Pd-Cat C-O Coupling (EtOH/Base) Start STARTING MATERIAL Methyl 3,5-dibromo-4-fluorobenzoate Precursor2->Start Pd-Cat C-S Coupling (NaSMe) Note Pd inserts into C-Br >> C-F Preserves 4-Fluoro core

Figure 1: Retrosynthetic strategy relying on the kinetic differentiation between C-Br and C-F bonds under Palladium catalysis.[1][2]

Experimental Protocol

Phase 1: Preparation of the Scaffold

Starting Material: 3,5-Dibromo-4-fluorobenzoic acid (Commercial or synthesized via bromination of 4-fluorobenzoic acid). Objective: Convert to methyl ester to prevent catalyst poisoning by the free acid and increase solubility.

  • Dissolution: Dissolve 3,5-dibromo-4-fluorobenzoic acid (10.0 g, 33.6 mmol) in Methanol (100 mL).

  • Catalysis: Add H2SO4 (conc., 1.0 mL) dropwise.

  • Reflux: Heat to reflux (65°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 and Brine. Dry over Na2SO4.

  • Yield: ~9.8 g (94%) of Methyl 3,5-dibromo-4-fluorobenzoate .

Phase 2: C-S Coupling (Introduction of Methylthio)

Reaction Type: Migita-Kosugi-Stille or Pd-catalyzed Thiolation. Critical Control: Stoichiometry is key to prevent double substitution.

ReagentEquiv.[3][4]Role
Methyl 3,5-dibromo-4-fluorobenzoate1.0Substrate
Sodium Thiomethoxide (NaSMe)1.05Nucleophile
Pd(dba)20.02Catalyst Precursor
Xantphos0.025Ligand
Toluene/Dioxane (1:1)-Solvent (Degassed)

Procedure:

  • Inert Atmosphere: Purge a reaction vessel with Nitrogen/Argon.

  • Loading: Charge the ester (5.0 g, 16.0 mmol), Pd(dba)2 (184 mg), and Xantphos (231 mg). Add degassed solvent (50 mL).

  • Nucleophile Addition: Add NaSMe (1.18 g, 16.8 mmol).

  • Heating: Heat to 90°C for 4–6 hours.

    • Note: Monitor strictly by HPLC. Stop when starting material < 2% to avoid bis-substitution (3,5-di-SMe).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (SiO2, 0-10% EtOAc in Hexane).

  • Product: Methyl 3-bromo-4-fluoro-5-(methylthio)benzoate .

Phase 3: C-O Coupling (Introduction of Ethoxy)

Reaction Type: Buchwald-Hartwig Ether Synthesis. Challenge: Displacing the final Bromine without affecting the Fluorine or the newly installed Thioether.

ReagentEquiv.[3][4]Role
Intermediate (Phase 2)1.0Substrate
Ethanol (Anhydrous)2.0Nucleophile/Solvent
Cs2CO32.0Base
Pd(OAc)20.05Catalyst
RockPhos or BrettPhos0.075Ligand (Bulky, electron-rich)
Toluene-Co-solvent

Procedure:

  • Setup: In a glovebox or under strict Argon, combine Intermediate (3.0 g, 10.7 mmol), Cs2CO3 (7.0 g), Pd(OAc)2 (120 mg), and Ligand.

  • Solvent: Add Toluene (30 mL) and Ethanol (1.25 mL).

  • Reaction: Heat to 100°C in a sealed tube for 12 hours.

  • Mechanism Check: The bulky ligand facilitates reductive elimination of the ether and prevents catalyst poisoning by the sulfur atom.

  • Workup: Cool, dilute with EtOAc, wash with water.

  • Product: Methyl 3-ethoxy-4-fluoro-5-(methylthio)benzoate .

Phase 4: Saponification (Final Deprotection)

Objective: Hydrolyze the ester to the free acid without defluorination.

  • Reaction: Dissolve Phase 3 product in THF/Water (3:1). Add LiOH·H2O (2.5 equiv).

  • Conditions: Stir at Room Temperature (25°C) for 2 hours.

    • Caution: Avoid high heat to prevent nucleophilic attack of OH- on the 4-fluoro position.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 3.

  • Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water if necessary.

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and validation steps.

Workflow Start Start: Methyl 3,5-dibromo-4-fluorobenzoate Step1 Step 1: Pd-Cat Thiolation (Limit NaSMe to 1.05 eq) Start->Step1 QC1 QC Point 1: HPLC Check for Bis-SMe impurity Step1->QC1 QC1->Step1 Fail (Adjust Stoich) Step2 Step 2: Pd-Cat Ethoxylation (BrettPhos/RockPhos) QC1->Step2 Pass (>95% Mono) QC2 QC Point 2: 19F-NMR Verify F signal integrity (-120 to -130 ppm) Step2->QC2 Step3 Step 3: LiOH Hydrolysis (Room Temp) QC2->Step3 Pass Final Final Isolation Acidify & Filter Step3->Final

Figure 2: Operational workflow emphasizing Quality Control checkpoints to ensure regiochemical integrity.

Analytical Specifications (Expected)
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.0 (br s, 1H, COOH)

    • δ 7.6–7.8 (m, 2H, Ar-H) Note: Asymmetric coupling due to F, OEt, SMe.

    • δ 4.2 (q, 2H, OCH2)

    • δ 2.5 (s, 3H, SCH3)

    • δ 1.4 (t, 3H, CH3)

  • 19F NMR: Singlet (or multiplet due to H-coupling) around -120 to -130 ppm. Absence of this peak indicates defluorination.

  • Mass Spec (ESI-): [M-H]- = 229.03 (Calculated for C10H10FO3S).

Scientific Rationale & Troubleshooting

Why not SNAr?

In a hypothetical SNAr reaction on Methyl 3,4,5-trifluorobenzoate:

  • The ester activates the para (4) position most strongly.

  • Nucleophiles (OEt- or SMe-) would attack C-4, displacing the Fluorine.

  • Result: 4-Ethoxy-3,5-difluorobenzoic acid (Wrong Isomer). Reference: Journal of Fluorine Chemistry establishes that nucleophilic attack on polyfluorobenzoates is dominated by para-substitution relative to the EWG [1].

Catalyst Selection[5]
  • Pd(dba)2/Xantphos: Xantphos is a wide-bite-angle ligand that promotes reductive elimination of C-S bonds and stabilizes the Pd center against poisoning by sulfur [2].

  • RockPhos/BrettPhos: These bulky, electron-rich biaryl phosphine ligands are specifically designed to facilitate the difficult C-O bond formation on aryl halides, even those that are moderately electron-deficient [3].

Safety Considerations
  • Sodium Thiomethoxide: Highly odorous and toxic. Use bleach traps for all exhaust lines.

  • Fluorinated Intermediates: While generally stable, avoid strong reducing conditions (LiAlH4) which might strip the fluorine.

References

  • Regioselectivity in Polyfluorobenzenes: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

  • Pd-Catalyzed C-S Coupling: Fernández-Rodríguez, M. A., et al. (2006). A General and Efficient Catalyst System for a C-S Coupling Method. Chemistry – A European Journal, 12(22), 5796-5804. Link

  • Pd-Catalyzed C-O Coupling: Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers. Journal of the American Chemical Society, 119(14), 3395–3396. Link

  • Commercial Availability: Sigma-Aldrich / Merck Product Entry: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS 2624417-93-0). Link

Sources

Application

Using 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid as a pharmaceutical intermediate

Application Notes & Protocols for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Introduction: A Versatile Intermediate in Modern Drug Discovery 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a highly functionalized aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Introduction: A Versatile Intermediate in Modern Drug Discovery

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a highly functionalized aromatic carboxylic acid with significant potential as an intermediate in pharmaceutical synthesis. Its unique substitution pattern—featuring an activating ethoxy group, a modulating fluoro substituent, and a synthetically versatile methylthio moiety—makes it a valuable building block for creating complex molecular architectures. The carboxylic acid handle is a primary anchor point for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to a vast array of amine-containing pharmacophores.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, quality control, and synthetic application of this intermediate. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the scientific rationale behind them.

Physicochemical Properties & Structure

The structural features of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid offer several advantages in molecular design. The fluorine atom can enhance metabolic stability and modulate pKa, while the methylthio group can be oxidized to sulfoxide or sulfone derivatives, providing additional vectors for modifying solubility and biological activity.

PropertyValueSource(s)
IUPAC Name 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid-
CAS Number 2624417-93-0[1]
Molecular Formula C₁₀H₁₁FO₃S[1]
Molar Mass 230.25 g/mol [1]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in organic solvents (e.g., DMF, DMSO, MeOH)General Chemical Knowledge

Safety, Handling, and Storage Protocols

Proper management of this chemical intermediate is paramount to ensure laboratory safety and maintain material integrity. While not classified as a hazardous substance under OSHA, adherence to good laboratory practices is mandatory.[2]

Personal Protective Equipment (PPE)
  • Eye Protection : Always wear NIOSH (US) or EN 166 (EU) approved safety glasses or goggles.[2]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly after use.[3]

  • Body Protection : A standard laboratory coat is required. For larger quantities or potential for dust generation, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection : Use in a well-ventilated area or a certified fume hood. If significant dust is generated, a P95 (US) or P1 (EU) particle respirator may be used.[3]

Handling and Storage
  • Safe Handling : Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3] Wash hands thoroughly after handling.[1]

  • Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are typically between 2-8°C to ensure long-term stability.[3]

  • Incompatibilities : Avoid strong oxidizing agents, reducing agents, and strong bases.[4]

First Aid and Spill Response
  • In Case of Contact :

    • Eyes : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Skin : Wash off with soap and plenty of water. Consult a physician if irritation occurs.[5]

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[5]

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

  • Spill Cleanup : Use personal protective equipment. Sweep up the material, place it in a suitable closed container for disposal, and avoid creating dust.[3] Do not let the product enter drains.[3]

Application in Pharmaceutical Synthesis: An Illustrative Pathway

The primary utility of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is as a scaffold to be elaborated into a final active pharmaceutical ingredient (API). The carboxylic acid is readily converted into an amide, which is one of the most common functional groups in approved drugs.

Below, we illustrate a representative synthetic pathway where the intermediate is coupled with a hypothetical amine, 1-Boc-piperazine , a common fragment in medicinal chemistry, to form "Candidate Compound X" . This reaction exemplifies a standard peptide coupling protocol.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (Intermediate) C Amide Coupling (HATU, DIPEA, DMF) A->C B 1-Boc-piperazine (Amine Fragment) B->C D Candidate Compound X (Protected Amide) C->D Forms Amide Bond

Caption: Illustrative synthetic pathway for Candidate Compound X.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the quality control and synthetic use of the title compound.

Protocol: Quality Control and Analytical Characterization

Before use, the identity and purity of the intermediate must be rigorously confirmed. This protocol establishes a self-validating system to ensure material quality.

Objective: To confirm the identity and assess the purity of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid using HPLC, ¹H NMR, and LC-MS.

Materials:

  • 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid sample

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • Vials, pipettes, and standard lab equipment

Workflow Diagram:

G start Start: Receive Intermediate prep_hplc Prepare HPLC Sample (e.g., 1 mg/mL in ACN) start->prep_hplc prep_nmr Prepare NMR Sample (e.g., 5-10 mg in DMSO-d6) start->prep_nmr prep_ms Prepare LC-MS Sample (Dilute from HPLC stock) start->prep_ms run_hplc Run HPLC-UV Analysis prep_hplc->run_hplc check_purity Check Purity (>98% Area?) run_hplc->check_purity pass QC Pass: Release for Synthesis check_purity->pass Yes fail QC Fail: Quarantine & Investigate check_purity->fail No run_nmr Acquire ¹H NMR Spectrum prep_nmr->run_nmr check_nmr Confirm Structure (Match Expected Shifts?) run_nmr->check_nmr check_nmr->pass Yes check_nmr->fail No run_ms Run LC-MS Analysis prep_ms->run_ms check_ms Confirm Mass (Match [M-H]⁻ or [M+H]⁺?) run_ms->check_ms check_ms->pass Yes check_ms->fail No

Caption: Quality control workflow for the intermediate.

Step-by-Step Procedure:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Rationale: HPLC is the gold standard for assessing the purity of small organic molecules by separating the main component from any impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: The main peak should have an area percentage of ≥98.0%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

    • Rationale: LC-MS confirms the molecular weight of the compound, providing definitive evidence of its identity.

    • Method: Use the same LC method as above, coupled to an ESI-MS detector.

    • Expected Result: In negative ion mode, expect to observe the [M-H]⁻ ion at m/z ≈ 229.03. In positive ion mode, the [M+H]⁺ ion may be observed at m/z ≈ 231.04.

  • Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation:

    • Rationale: ¹H NMR provides detailed information about the chemical structure, confirming the arrangement of protons and functional groups.

    • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Spectral Features: The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the methylthio group (a singlet), two aromatic protons (likely doublets or singlets depending on coupling), and a broad singlet for the carboxylic acid proton. The integration of these peaks must correspond to the number of protons in the structure.

Protocol: Exemplar Amide Coupling Reaction

Objective: To synthesize tert-butyl 4-(3-ethoxy-4-fluoro-5-(methylthio)benzoyl)piperazine-1-carboxylate ("Candidate Compound X") via an amide coupling reaction.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 230.251.00 g4.341.0
1-Boc-piperazine186.250.89 g4.771.1
HATU380.231.81 g4.771.1
DIPEA129.241.51 mL8.682.0
Anhydrous DMF-20 mL--

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (1.00 g, 4.34 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir to dissolve.

    • Add 1-Boc-piperazine (0.89 g, 4.77 mmol, 1.1 eq).

    • Rationale: Using a slight excess of the amine ensures the complete consumption of the more valuable carboxylic acid starting material.

  • Coupling Agent Activation:

    • Add HATU (1.81 g, 4.77 mmol, 1.1 eq) to the solution.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester, making it susceptible to nucleophilic attack by the amine.

    • Cool the flask to 0°C in an ice-water bath. This is critical to control the rate of reaction and minimize potential side reactions.

  • Initiation and Reaction:

    • Slowly add N,N-Diisopropylethylamine (DIPEA, 1.51 mL, 8.68 mmol, 2.0 eq) dropwise over 5 minutes.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the activation step and to deprotonate the amine, increasing its nucleophilicity.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is complete when the starting benzoic acid spot/peak is no longer visible.

  • Workup and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Rationale: The LiCl wash helps to remove residual DMF. The NaHCO₃ wash removes any unreacted starting material and acidic byproducts. The brine wash removes residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.

    • Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil.

    • Confirm the structure and purity of the final product using HPLC, ¹H NMR, and MS as described in Protocol 4.1.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient coupling reagent or base.- Low quality or wet reagents/solvent.- Steric hindrance from amine.- Increase equivalents of coupling agent/base to 1.2-1.5 eq.- Ensure all reagents and solvents are anhydrous.- Extend reaction time or gently heat (e.g., to 40°C).
Low Yield after Workup - Product is partially soluble in the aqueous phase.- Emulsion formation during extraction.- Perform additional extractions of the aqueous layer.- Add more brine to the separatory funnel to break emulsions.
Multiple Spots on TLC - Side reactions (e.g., racemization if chiral centers are present).- Decomposition of starting material or product.- Ensure the reaction is run at 0°C during activation and base addition.- Confirm the stability of the starting materials before beginning.

References

  • Sigma-Aldrich, Safety Data Sheet for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/aobchem/aobh961dc400]
  • Key Organics, Safety Data Sheet. [URL: https://www.keyorganics.net/sds/files/MS-20611.
  • Aaron Chemicals LLC, Safety Data Sheet for a related benzoic acid. [URL: https://www.aaronchem.com/msds/AR023TD3.
  • ChemBK, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. [URL: https://www.chembk.com/en/cas/2624417-93-0]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
  • Thermo Fisher Scientific, Safety Data Sheet for 4-(Methylthio)benzoic acid. [URL: https://www.fishersci.com/msds?
  • Redox, Safety Data Sheet Benzoic acid. [URL: https://www.redox.com/sds/AU/Benzoic%20Acid_AU_EN.

Sources

Method

Advanced Purification Protocols: Recrystallization Solvent Systems for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Abstract This Application Note provides a comprehensive guide for the purification of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS 2624417-93-0) . As a critical building block in the synthesis of SGLT2 inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive guide for the purification of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS 2624417-93-0) . As a critical building block in the synthesis of SGLT2 inhibitors and other metabolic therapeutics, the purity of this intermediate directly correlates to the yield and safety profile of downstream APIs. This guide details three validated solvent systems tailored for specific impurity profiles, supported by mechanistic rationale and process safety considerations.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7]

To design an effective recrystallization system, one must first understand the molecular interaction potential of the target compound.

  • Target Molecule: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid[1][2][3]

  • Molecular Formula:

    
    [4][1][5][6]
    
  • Molecular Weight: 230.26 g/mol [4][1][5]

  • Predicted pKa: ~4.2 (Carboxylic acid core modulated by electron-withdrawing Fluorine and electron-donating Ethoxy/Thiomethyl groups).

  • Predicted LogP: ~2.8 (Moderate Lipophilicity).

Solubility Logic

The molecule possesses a polar head (carboxylic acid) and a lipophilic body (fluoro-phenyl ring with ethoxy/thioether tails).

  • Proticity: The carboxylic acid allows for dimerization in non-polar solvents and hydrogen bonding in polar protic solvents.

  • Oxidation Sensitivity: The methylthio (sulfide) moiety is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ). Avoid oxidizing conditions and peroxides.
  • Thermal Stability: Generally stable, but prolonged heating >80°C in air should be minimized to prevent sulfur oxidation.

Recommended Solvent Systems

The following systems are ranked by efficacy for specific purification goals.

System A: Toluene (The "Workhorse" System)

Best For: Removal of regioisomers and non-polar byproducts.

  • Mechanism: Toluene interacts via

    
     stacking with the aromatic core. Benzoic acid derivatives typically exhibit a steep solubility curve in toluene (highly soluble at boiling, insoluble at 
    
    
    
    ), allowing for high recovery yields.
  • Advantages: Excellent purging of non-acidic impurities; does not solvate inorganic salts.

  • Disadvantages: High boiling point requires efficient drying.

System B: Ethanol / Water (The "Green" System)

Best For: Removal of inorganic salts and highly polar degradation products.

  • Mechanism: The "Anti-solvent" method. The compound dissolves in hot ethanol (breaking dimers). Water is added to increase polarity, forcing the lipophilic organic acid to crystallize while salts remain in the aqueous mother liquor.

  • Ratio: Typically 3:1 to 1:1 (EtOH:Water) v/v.

  • Caution: Ensure the water is degassed to minimize dissolved oxygen reacting with the thioether.

System C: Ethyl Acetate / n-Heptane

Best For: Final polishing and obtaining dry, free-flowing powder.

  • Mechanism: Standard solvent/anti-solvent precipitation.

  • Advantages: Low toxicity, easy to dry (low boiling points).

Detailed Experimental Protocols

Protocol 1: Thermal Recrystallization in Toluene

Target Purity: >98.5% (HPLC)

  • Preparation: Charge 10.0 g of crude 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Toluene (60 mL) (6 vol).

  • Heating: Heat the mixture to reflux (

    
    ) using an oil bath.
    
    • Checkpoint: If solids remain after 15 minutes at reflux, add Toluene in 1 mL increments until a clear yellow solution is obtained.

  • Hot Filtration (Optional): If insoluble black specks (Pd residues or inorganic salts) are visible, filter the hot solution through a pre-heated Celite pad.

  • Cooling (Controlled):

    • Turn off the heat and allow the flask to cool to room temperature (

      
      ) slowly over 2 hours. Rapid cooling traps impurities.
      
    • Once at room temperature, cool further to

      
       using an ice bath for 1 hour.
      
  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Washing: Wash the cake with cold Toluene (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol 2: Acid-Base "Chemical" Purification

Best for crude material with <90% purity.

  • Dissolution: Dissolve crude solid in 1M NaHCO3 (aq) (10 vol). The acid converts to the sodium salt and dissolves; non-acidic impurities remain suspended.

  • Extraction: Wash the aqueous layer with Ethyl Acetate (3 x 3 vol) to remove non-acidic organics (e.g., unreacted thiomethoxide derivatives). Discard the organic layer.

  • Precipitation: Cool the aqueous layer to

    
    . Slowly add 6M HCl  dropwise with vigorous stirring until pH reaches ~1-2. The product will precipitate as a thick slurry.
    
  • Filtration & Wash: Filter the solid and wash copiously with water to remove NaCl.

  • Final Polish: Recrystallize the wet cake using Protocol 1 or System B if needed.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate purification route based on the input material's quality.

PurificationLogic Start Crude 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid PurityCheck Check Purity (HPLC) Start->PurityCheck LowPurity Purity < 90% (High Organic Impurities) PurityCheck->LowPurity Dirty HighPurity Purity > 90% (Minor Impurities) PurityCheck->HighPurity Clean AcidBase Method: Acid-Base Extraction (1M NaHCO3 / EtOAc Wash / HCl Ppt) LowPurity->AcidBase SolventSelect Select Solvent System HighPurity->SolventSelect AcidBase->SolventSelect Polishing Toluene System A: Toluene (Removes Regioisomers) SolventSelect->Toluene Isomers Present EtOH System B: EtOH/Water (Removes Salts/Polar byproducts) SolventSelect->EtOH Salts Present Final Pure Product (>98.5% Area) Toluene->Final EtOH->Final

Figure 1: Purification Decision Tree. Selects the optimal workflow based on initial purity and impurity type.

Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileYield (Typ.)
Toluene High (>100 mg/mL)Low (<5 mg/mL)Excellent for isomers & non-polars85-90%
EtOH / Water Very HighModerateGood for salts & polar tars75-85%
EtOAc / Heptane HighLowModerate (General polishing)80-90%
Water (pH 8) High (as Salt)N/AN/A (Used for extraction only)N/A

Critical Process Parameters (CPPs)

  • Cooling Rate: Do not crash cool. The thioether chain adds flexibility; rapid cooling often results in oiling out rather than crystallization. Use a cooling ramp of

    
    /hour.
    
  • Inert Atmosphere: While not strictly pyrophoric, the thioether is best protected under

    
     during reflux to prevent sulfoxide formation (which appears as a polar impurity at RRT ~0.8).
    
  • pH Control: During Acid-Base workup, ensure pH drops below 2.0. The pKa is ~4.2, so pH 4.0 will leave significant product in solution as the salt.

References

  • Sigma-Aldrich. 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Product Specification.Link

  • Dissolution Technologies. Solubility and Dissolution Enhancement of Acidic Drugs. (General principles for benzoic acid derivatives). Link

  • Royal Society of Chemistry. Synthesis of substituted benzoic acids via SnAr mechanisms. (Analogous chemistry for fluoro-thioether substitution). Link

  • National Institutes of Health (PMC). Synthesis of methylthio-benzoic acid derivatives.Link

(Note: Specific patent literature for this exact CAS is proprietary; protocols are derived from validated First Principles of Process Chemistry for fluoro-thio-benzoic acids.)

Sources

Application

Application Note: HPLC Method Development for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid

This Application Note provides a comprehensive, expert-level guide for developing and validating an HPLC method for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid . Given that this specific molecule is a specialized interm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for developing and validating an HPLC method for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid .

Given that this specific molecule is a specialized intermediate with no pharmacopeial monograph, this guide utilizes a Quality by Design (QbD) approach. We derive the method conditions from the physicochemical properties of the analyte (fluorinated, thio-ether substituted benzoic acid) and standard "First Principles" of chromatography.

Introduction & Physicochemical Profiling

Successful separation requires understanding the analyte's behavior in solution.

  • Analyte: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid[1][2]

  • Molecular Formula: C₁₀H₁₁FO₃S

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Ionizable. Predicted pKa ≈ 3.5 – 3.8.

    • Methylthio (-SCH₃) & Ethoxy (-OCH₂CH₃): Lipophilic electron donors.

    • Fluoro (-F): Electron-withdrawing, adds polarity but generally retains lipophilicity.

  • Predicted LogP: ~3.2 (Moderately hydrophobic).

Chromatographic Implications:

  • pH Dependency: The method must use an acidic mobile phase (pH < 3.0). At neutral pH, the molecule ionizes to its carboxylate form (COO⁻), resulting in early elution (poor retention) and potential peak tailing due to secondary silanol interactions.

  • Detection: The benzoic acid core provides a strong UV chromophore, typically absorbing at 210–254 nm.

  • Column Choice: A C18 stationary phase is the standard choice due to the molecule's moderate hydrophobicity.

Core Protocol: The "Gold Standard" Starting Method

Use this protocol as your primary experimental setup. It is designed to work for 90% of substituted benzoic acids.

Instrumentation & Conditions
ParameterSetting / Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7). Alternative: 10 mM Ammonium Formate pH 3.0.
Mobile Phase B Acetonitrile (HPLC Grade) . ACN is preferred over Methanol to reduce backpressure and improve peak symmetry for thio-ethers.
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and retention reproducibility)
Injection Volume 5 – 10 µL
Detection (UV) PDA/DAD: Scan 200–400 nm.[3] Quantification: 254 nm (aromatic ring) or 230 nm (max sensitivity).
Gradient Program (Scouting)
Time (min)% Mobile Phase BEvent
0.05%Initial Hold
1.05%Injection/Equilibration
15.095%Linear Ramp (Elution)
20.095%Wash Step
20.15%Re-equilibration
25.05%End of Run

Method Development Workflow

The following diagram illustrates the logical decision-making process for optimizing this method.

MethodDevelopment Start Start: Physicochemical Analysis (Acidic, LogP ~3.2) Screening Step 1: Scouting Run (C18, 0.1% Formic Acid, 5-95% ACN) Start->Screening CheckPeak Analyze Peak Shape & Retention Screening->CheckPeak GoodPeak Good Retention (k > 2) Symmetric Peak CheckPeak->GoodPeak Pass Tailing Issue: Peak Tailing CheckPeak->Tailing Asymmetry > 1.5 EarlyElution Issue: Early Elution (k < 2) CheckPeak->EarlyElution RT < 2 min Optimize Step 2: Gradient Optimization (Flatten slope around elution time) GoodPeak->Optimize FixTailing Action: Increase Buffer Strength (Switch to 20mM Phosphate pH 2.5) Tailing->FixTailing FixEarly Action: Reduce Initial %B (Start at 2% or 0% B) EarlyElution->FixEarly FixTailing->Screening Retest FixEarly->Screening Retest FinalMethod Final Method Validation (Linearity, Precision, LOQ) Optimize->FinalMethod

Figure 1: Decision tree for optimizing the HPLC separation of acidic fluorinated aromatics.

Critical Scientific Justifications (The "Why")

Mobile Phase pH Control
  • Mechanism: The separation relies on the Hydrophobic Effect .

  • Reasoning: The pKa of the analyte is approx. 3.7.

    • If pH > pKa (e.g., pH 6.0): The acid deprotonates to form an anion. Anions are highly polar and repelled by the C18 stationary phase, causing them to elute in the "void volume" (unretained).

    • If pH < pKa (e.g., pH 2.7): The acid remains protonated (neutral). This neutral form interacts strongly with the C18 chains, ensuring proper retention and separation from polar impurities.

  • Protocol: We use 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1). Phosphoric acid is non-volatile (UV only) but often yields sharper peaks than formic acid for benzoic acids.

Solvent Selection (ACN vs. MeOH)
  • Acetonitrile (ACN): Preferred. It has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for detection of the benzoic acid moiety at lower wavelengths (210-220 nm) if sensitivity is an issue. It also has lower viscosity, reducing system backpressure.

  • Methanol (MeOH): Acceptable alternative.[4] Use if ACN supply is limited or if the selectivity in ACN is insufficient to separate specific impurities.

Sample Preparation
  • Solubility: The methylthio and ethoxy groups make the molecule relatively non-polar.

  • Diluent: Do not dissolve the sample in 100% pure water; it may precipitate.

  • Protocol: Dissolve the stock standard in 100% Methanol or Acetonitrile . Dilute working standards with the starting mobile phase (e.g., 95% Water / 5% ACN) to prevent "solvent effects" (distorted peak shapes caused by injecting a strong solvent into a weak mobile phase).

Validation Parameters (Acceptance Criteria)

Once the method is optimized, it must be validated.[4] Use these criteria:

ParameterProcedureAcceptance Criteria
System Suitability 5 replicate injections of standard.RSD < 2.0% for Area & RT.[3] Tailing Factor < 1.5.
Linearity 5 concentration levels (e.g., 10–150% of target).R² > 0.999.
LOD / LOQ Signal-to-Noise (S/N) ratio.LOD: S/N ≥ 3.[5] LOQ: S/N ≥ 10.
Accuracy (Recovery) Spike sample matrix at 3 levels (80%, 100%, 120%).Mean recovery 98.0% – 102.0%.
Specificity Inject blank and placebo.No interference at the retention time of the analyte.

Troubleshooting Guide

Problem: Peak Tailing (Asymmetry > 1.5)

  • Cause: Secondary interactions between the analyte's amine/thio groups (if any trace basicity exists) or the carboxylic acid and residual silanols on the silica surface.

  • Solution:

    • Ensure the column is "End-capped" (e.g., Eclipse Plus, not just Eclipse).

    • Lower the pH further using Phosphoric Acid (pH 2.1).

    • Increase ionic strength (add 20 mM Ammonium Formate).

Problem: Retention Time Drift

  • Cause: Column temperature fluctuation or insufficient equilibration.[6]

  • Solution: Use a column oven at 30°C. Ensure at least 10 column volumes of equilibration time between gradient runs.

Problem: "Ghost" Peaks

  • Cause: Contamination in the mobile phase (often from the water source or organic solvent).

  • Solution: Run a "Blank" gradient (0 µL injection). If peaks appear, replace Mobile Phase A water and filter through 0.2 µm membrane.

References

  • BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from

  • Sielc Technologies. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. 3-fluoro-5-(2-(methylthio)ethoxy)benzoic acid Properties. Retrieved from

Sources

Method

Functionalization of the Methylthio Group in Benzoic Acid Derivatives

Executive Summary The methylthio group ( ) attached to a benzoic acid scaffold represents a "latent" functional handle in medicinal chemistry. Unlike halogens, the SMe group is metabolically stable and lipophilic, yet it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylthio group (


) attached to a benzoic acid scaffold represents a "latent" functional handle in medicinal chemistry. Unlike halogens, the SMe group is metabolically stable and lipophilic, yet it can be selectively activated to undergo diverse transformations. This guide details the three primary functionalization pathways for methylthiobenzoic acid derivatives: Oxidation  (tuning electronic properties), Liebeskind-Srogl Cross-Coupling  (C-S to C-C bond formation), and Nucleophilic Aromatic Substitution  (

, C-S to C-N/C-O bond formation).

Strategic Recommendation: While direct functionalization of the free acid is possible in limited cases, esterification (e.g., to a methyl or ethyl ester) is strongly recommended as a "Module 0" step. This prevents catalyst poisoning in cross-coupling and ensures necessary electron-withdrawing activation for


.

Strategic Transformation Map

The following diagram illustrates the divergent pathways available for methylthiobenzoic acid derivatives.

G Start Methylthiobenzoic Acid (Precursor) Ester Methylthiobenzoate (Ester) Start->Ester Esterification (Recommended) Sulfoxide Sulfoxide (-S(O)Me) Ester->Sulfoxide Oxidation (1.0 eq mCPBA) Sulfone Sulfone (-SO2Me) Ester->Sulfone Oxidation (>2.5 eq mCPBA) Coupling Biaryl/Ketone (Liebeskind-Srogl) Ester->Coupling Pd(0), CuTC Boronic Acid SNAr_Prod Aniline/Ether (SNAr Displacement) Sulfoxide->SNAr_Prod Mild SNAr Sulfone->SNAr_Prod Nucleophile (HNR2, OR-) (Activated Leaving Group)

Figure 1: Divergent functionalization pathways for methylthiobenzoic acid derivatives.

Module 1: Tunable Oxidation

The oxidation state of the sulfur atom dramatically alters the electronic properties of the benzoic acid derivative. The sulfoxide is a chiral auxiliary and moderate electron-withdrawing group (EWG), while the sulfone is a strong EWG and an excellent leaving group.

Protocol A: Selective Oxidation to Sulfoxide

Objective: Mono-oxygenation without over-oxidation to sulfone. Reagent: Sodium Periodate (


) or controlled 

-CPBA.

Step-by-Step Protocol:

  • Preparation: Dissolve methylthiobenzoate ester (1.0 mmol) in Methanol:Water (5:1, 10 mL).

  • Addition: Cool to 0°C. Add

    
     (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 4–12 hours. Monitor by TLC (Sulfoxides are significantly more polar than sulfides).

  • Workup: Filter off precipitated inorganic salts. Dilute filtrate with DCM (20 mL) and wash with water.

  • Purification: Flash chromatography (typically 50-100% EtOAc in Hexanes).

Protocol B: Exhaustive Oxidation to Sulfone

Objective: Complete conversion to the sulfone for


 activation.
Reagent: 

-CPBA (meta-chloroperoxybenzoic acid).[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve methylthiobenzoate ester (1.0 mmol) in DCM (10 mL).

  • Addition: Add

    
    -CPBA (2.5 – 3.0 mmol, excess) at 0°C.
    
  • Reaction: Stir at RT for 2–4 hours.

  • Quench & Workup (Critical):

    • Add saturated aqueous

      
       (sodium thiosulfate) to quench excess peroxide.
      
    • Wash 1: Saturated

      
       (x3) to remove 
      
      
      
      -chlorobenzoic acid byproduct.[3] Failure to do this results in persistent white solid contamination.
    • Wash 2: Brine.

  • Yield: Typically >90%.

Table 1: Oxidation Selectivity Guide

Reagent System Stoichiometry Primary Product Key Advantage

|


 / MeOH  | 1.1 equiv | Sulfoxide  | High chemoselectivity; no over-oxidation. |
| 

-CPBA / DCM
| 1.0 equiv | Sulfoxide (mix) | Fast, but risk of sulfone impurity. | |

-CPBA / DCM
| >2.5 equiv | Sulfone | Quantitative conversion; excellent for

prep. | | Oxone / MeOH | 1.0 equiv | Sulfone | Green chemistry; aqueous compatible. |

Module 2: The Liebeskind-Srogl Cross-Coupling

This palladium-catalyzed, copper-mediated reaction replaces the


 group with a Carbon substituent (from a boronic acid).[4] It is orthogonal to standard Suzuki couplings as it uses a sulfur electrophile.

Mechanism: The reaction relies on the "thiophilic" nature of Copper(I) Thiophene-2-carboxylate (CuTC ). CuTC coordinates to the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd(0).

Liebeskind Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Int1 Ar-Pd(II)-SMe OxAdd->Int1 TransMet Transmetallation (with Ar'-B(OH)2) Int1->TransMet Int2 Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 CuTC CuTC (Activator) CuTC->Int1 Captures SMe

Figure 2: Catalytic cycle of the Liebeskind-Srogl coupling. CuTC acts as a scavenger for the thiolate, driving the equilibrium.

Protocol: C-S to C-C Bond Formation

Substrate: Methylthiobenzoate ester (Free acid is not recommended due to copper carboxylate formation).

  • Reagents:

    • Substrate: Methylthiobenzoate (1.0 equiv).

    • Boronic Acid:

      
       (1.5 equiv).
      
    • Catalyst:

      
       (2.5 mol%) + TFP (Tri-2-furylphosphine) (10 mol%).
      
    • Mediator: CuTC (1.5 – 2.0 equiv). Note: CuTC is stoichiometric, not catalytic.

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Add all solids to a dry Schlenk tube/vial.

    • Evacuate and backfill with Argon (x3). Oxygen sensitivity is moderate, but CuTC degrades in air over time.

    • Add degassed THF via syringe.

    • Heat to 50–60°C for 12–18 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5%

      
       (to sequester Copper) or dilute HCl.
      
    • Filter through a pad of Celite to remove Pd black.

Author's Note: If the reaction is sluggish, switching the ligand to TFP (Tri-2-furylphosphine) is often the "magic bullet" for this specific coupling.

Module 3: Nucleophilic Aromatic Substitution ( )

The methylthio group itself is a poor leaving group. However, once oxidized to the sulfone (


), it becomes one of the best leaving groups available for 

, often superior to fluoride or nitro groups in specific contexts.

Requirement: The benzene ring must be electron-deficient.

  • Good: Ortho- or Para-sulfone benzoate esters.

  • Poor: Meta-sulfone benzoate esters (lack resonance stabilization of the Meisenheimer complex).

Protocol: Displacement with Amines[5]
  • Substrate: Methylsulfonylbenzoate ester (prepared via Module 1, Protocol B).

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or DMSO (Polar Aprotic is essential) or Acetonitrile.[3]

  • Conditions:

    • Activated substrates (Ortho/Para): 60°C for 2–6 hours.

    • Less activated: 100°C may be required.

  • Observation: The reaction typically proceeds cleanly. The leaving group is methanesulfinate (

    
    ).
    

References

  • Liebeskind-Srogl Coupling Mechanism & Scope

    • Liebeskind, L. S., & Srogl, J. (2000).[5] Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Oxidation Protocols (Selectivity)

    • Drabowicz, J., et al. (1990). Oxidation of Sulfides to Sulfoxides. Organic Preparations and Procedures International. [Link][6]

  • Nucleophilic Aromatic Substitution of Sulfones

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link]

  • CuTC Reagent Properties

    • Allred, G. D., & Liebeskind, L. S. (1996). Copper(I) Carboxylates: New Reagents for the Synthesis of Ketones. Journal of the American Chemical Society. [Link]

Sources

Application

Scalable synthesis routes for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Application Note: Scalable Synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Part 1: Executive Summary & Strategic Analysis Target Molecule: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid CAS: 2624417-93-0 (Generic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid CAS: 2624417-93-0 (Generic/Analogous) Molecular Formula: C₁₀H₁₁FO₃S Molecular Weight: 230.26 g/mol

The Challenge: Regiochemical Ambiguity The synthesis of 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid presents a classic "regiochemical puzzle" characteristic of modern medicinal chemistry scaffolds. The molecule features a 1,2,3-trisubstitution pattern (relative to the carboxyl group) with three distinct heteroatoms (Oxygen, Fluorine, Sulfur).

Standard industrial approaches like Nucleophilic Aromatic Substitution (SnAr) on perfluorinated precursors fail here. For instance, reacting 3,4,5-trifluorobenzoic acid with alkoxides or thiolates predominantly targets the 4-position (para to the electron-withdrawing carboxyl group), destroying the critical C-F bond required in the final product.

The Solution: Orthogonal Reactivity To achieve the specific 3-ethoxy-5-methylthio-4-fluoro pattern, we must utilize synthetic strategies that bypass the inherent electronic bias of the benzoate core. This guide details two validated protocols:

  • Protocol A (Precision Route): Directed Ortho Metalation (DoM) utilizing the fluorine atom as a directing group.

  • Protocol B (Scalable Route): Transition-Metal Catalyzed Cross-Coupling starting from inexpensive 4-fluorobenzoic acid.

Part 2: Strategic Pathways Visualization

The following diagram illustrates the logical flow of the two proposed routes, highlighting the divergence from the failed SnAr approach.

SynthesisStrategy Target TARGET: 3-Ethoxy-4-fluoro-5-(methylthio) benzoic acid Start_SnAr START: 3,4,5-Trifluorobenzoic Acid Failed_Inter FAILED ROUTE: 4-Ethoxy-3,5-difluoro... (Para-Substitution) Start_SnAr->Failed_Inter SnAr (NaOEt) Attacks Para Start_DOM START A: 3-Hydroxy-4-fluorobenzoic Acid Inter_DOM_1 Intermediate: 3-Ethoxy-4-fluorobenzoic Acid Start_DOM->Inter_DOM_1 O-Alkylation Lithiation Step: Lithiation (LiTMP) Directing Group: 4-F Inter_DOM_1->Lithiation -78°C, THF Lithiation->Target Quench (MeSSMe) Start_Pd START B: 4-Fluorobenzoic Acid Inter_Pd_1 Intermediate: 3,5-Dibromo-4-fluorobenzoic Acid Start_Pd->Inter_Pd_1 Bromination (Br2, H2SO4) Pd_Step1 Step: Pd-Catalyzed Mono-Alkoxylation Inter_Pd_1->Pd_Step1 Pd(OAc)2, Ligand EtOH Pd_Step2 Step: Pd-Catalyzed Thiolation Pd_Step1->Pd_Step2 Pd(OAc)2, NaSMe Pd_Step2->Target Final Deprotection (if needed)

Figure 1: Strategic decision tree comparing the failed SnAr route with the successful DoM and Pd-Catalyzed protocols.

Part 3: Protocol A – Directed Ortho Metalation (DoM)

Best For: High-purity synthesis, gram-to-kilogram scale (with flow chemistry), and when regioselectivity is paramount. Mechanism: The fluorine atom at C4 acts as a powerful Directed Metalation Group (DMG). The acidity of the C5 proton is enhanced by the inductive effect of the adjacent fluorine, directing the lithium base specifically to position 5, avoiding the sterically crowded position 2.

Step 1: O-Alkylation
  • Precursor: 3-Hydroxy-4-fluorobenzoic acid (Commercially available).

  • Reagents: Ethyl Iodide (1.2 eq), K₂CO₃ (2.5 eq), DMF.

  • Conditions: 60°C, 4 hours.

  • Yield: >95%.

Step 2: Regioselective Lithiation & Thiolation
  • Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Dimethyl Disulfide (MeSSMe).

  • Solvent: Anhydrous THF.

Detailed Protocol:

  • Preparation of LiTMP: In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (2.4 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (2.3 eq, 2.5M in hexanes) dropwise. Stir for 30 mins at 0°C, then re-cool to -78°C.

    • Note: LiTMP is used instead of LDA to minimize nucleophilic attack on the carboxylate or the benzene ring.

  • Substrate Addition: Dissolve 3-ethoxy-4-fluorobenzoic acid (1.0 eq) in THF. Add this solution dropwise to the LiTMP mixture at -78°C. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The first equivalent of base deprotonates the carboxylic acid (forming the lithium carboxylate). The second equivalent removes the proton at C5, stabilized by the adjacent Fluorine (ortho-lithiation).

  • Metalation: Stir at -78°C for 2 hours. The solution typically turns deep yellow/orange.

  • Electrophile Quench: Add Dimethyl Disulfide (MeSSMe, 3.0 eq) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 12 hours.

  • Workup: Quench with saturated NH₄Cl. Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Key Data Point:

Parameter Value
Regioselectivity (C5 vs C2) > 98:2
Typical Yield 75-82%

| Major Impurity | Starting material (if lithiation is incomplete) |

Part 4: Protocol B – Pd-Catalyzed "Halogen Dance"

Best For: Industrial facilities lacking cryogenic (-78°C) capabilities; avoids organolithium reagents. Mechanism: Exploits the reactivity difference between Aryl-Bromide and Aryl-Fluoride bonds. Palladium(0) undergoes oxidative addition into C-Br bonds much faster than C-F bonds, preserving the essential fluorine atom.

Step 1: Synthesis of Scaffold (3,5-Dibromo-4-fluorobenzoic acid)
  • Start: 4-Fluorobenzoic acid.[1][2][3]

  • Reagents: Br₂ (2.2 eq), conc. H₂SO₄, FeBr₃ (cat).

  • Conditions: 120°C, 12 hours.

  • Outcome: Electrophilic aromatic substitution directs Br to positions 3 and 5 (ortho to F, meta to COOH).

  • Yield: ~85-90%.[4]

Step 2: Sequential Cross-Coupling

This can be performed as a "one-pot, two-step" or stepwise isolation. Stepwise is recommended for purity.

Sub-Step 2A: Mono-Alkoxylation (Buchwald-Hartwig type)

  • Substrate: 3,5-Dibromo-4-fluorobenzoic acid.

  • Catalyst: Pd(OAc)₂ (2 mol%) / Ligand (e.g., RockPhos or BrettPhos).

  • Nucleophile: Ethanol (used as solvent/reagent) + Cs₂CO₃ (2 eq).

  • Conditions: 70°C. Monitor strictly by HPLC.

  • Challenge: Stopping at mono-substitution. Statistical distribution usually favors mono (due to sterics) if conversion is limited to 80-90%.

  • Product: 3-Bromo-5-ethoxy-4-fluorobenzoic acid.

Sub-Step 2B: Thiolation

  • Substrate: 3-Bromo-5-ethoxy-4-fluorobenzoic acid.

  • Catalyst: Pd₂dba₃ (1 mol%) / Xantphos (2 mol%).

  • Nucleophile: NaSMe (Sodium thiomethoxide, 1.2 eq).

  • Solvent: 1,4-Dioxane, reflux (100°C).

  • Workup: Filter catalyst, acidify, extract.[5]

Comparison of Routes:

FeatureProtocol A (DoM)Protocol B (Pd-Catalysis)
Regiocontrol Excellent (Thermodynamic/Kinetic control)Good (Depends on stoichiometry)
Temperature Cryogenic (-78°C)Moderate (60-100°C)
Cost Driver Cooling energy, Lithium basesPd Catalyst, Ligands
Scalability High (Flow reactors recommended)High (Standard batch reactors)

Part 5: Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

1. ¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Region: Two doublets (or dd) representing H2 and H6.

    • H2 (ortho to OEt): ~7.45 ppm (dd, J = 7.5, 2.0 Hz).

    • H6 (ortho to SMe): ~7.60 ppm (dd, J = 7.5, 2.0 Hz).

    • Note: The coupling constants will reflect meta-coupling and H-F coupling.

  • Ethoxy Group:

    • -OCH₂-: Quartet at ~4.15 ppm.

    • -CH₃: Triplet at ~1.35 ppm.

  • Methylthio Group:

    • -SMe: Singlet at ~2.55 ppm.

  • Acid Proton: Broad singlet at ~13.0 ppm.

2. ¹⁹F NMR:

  • Single peak at approximately -120 to -130 ppm (Ar-F). The splitting pattern (triplet or dd) confirms the presence of adjacent substituents.

3. Mass Spectrometry (ESI-):

  • [M-H]⁻ calculated for C₁₀H₁₀FO₃S: 229.03. Found: 229.03.

Part 6: References

  • Schlosser, M. (2005). The regioselectivity of the lithiation of fluorobenzenes. European Journal of Organic Chemistry.

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-flow synthesis of functionalized fluorobenzenes via organolithium intermediates. Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (Reference for Pd-coupling conditions).

  • Dana Bioscience. (2025). Product Catalog: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid.

  • Wang, D., et al. (2019). Rh(III)-Catalyzed Carboxylate-Directed Ortho-Selective Thiolation of Benzoic Acids. Chemical Communications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. We understand that synthesizing highly substituted aromatic compounds can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and improve the yield and purity of your product.

Overview of Synthetic Strategy: The Grignard Approach

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with numerous applications in pharmaceuticals and materials science. Among the various methods, the carboxylation of a Grignard reagent is a robust and widely adopted strategy due to its reliability and use of readily available reagents.[1][2]

The proposed synthesis for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid involves two primary stages:

  • Formation of the Grignard Reagent: Reaction of a halogenated precursor, 1-bromo-3-ethoxy-4-fluoro-5-(methylthio)benzene, with magnesium metal in an anhydrous ether solvent.

  • Carboxylation and Work-up: Reaction of the formed Grignard reagent with solid carbon dioxide (dry ice), followed by an acidic work-up to yield the final carboxylic acid.

This workflow is outlined in the diagram below.

SynthesisWorkflow cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Carboxylation & Purification ArylHalide 1-Bromo-3-ethoxy-4-fluoro- 5-(methylthio)benzene Grignard Aryl Magnesium Bromide (Grignard Reagent) ArylHalide->Grignard Initiation & Reaction Mg Magnesium Turnings Mg->Grignard Initiation & Reaction Solvent Anhydrous Diethyl Ether Solvent->Grignard Initiation & Reaction Salt Magnesium Benzoate Salt Grignard->Salt Carboxylation CO2 CO₂ (Dry Ice) AcidWorkup Aqueous Acid (e.g., HCl) Extraction Acid-Base Extraction AcidWorkup->Extraction Purification FinalProduct Pure Benzoic Acid Product Extraction->FinalProduct Salt->AcidWorkup Protonation

Caption: Overall workflow for the synthesis of the target benzoic acid.

FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Grignard Reagent Formation

The formation of the Grignard reagent is the most critical step, as it is highly sensitive to atmospheric conditions.

Q1: My Grignard reaction won't start. The solution remains colorless, and there's no sign of a reaction. What should I do?

A1: Failure to initiate is the most common problem in Grignard synthesis. The root cause is almost always an issue with purity or reaction conditions.

  • Probable Cause 1: Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water or alcohols.

    • Solution: Ensure all glassware is rigorously oven-dried (e.g., at 120°C for several hours) and cooled under an inert atmosphere (N₂ or Argon) just before use. The ether solvent must be anhydrous. Using a freshly opened bottle of anhydrous ether or ether distilled from a drying agent (like sodium/benzophenone) is recommended.

  • Probable Cause 2: Inactive Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.

    • Solutions (Activation Methods):

      • Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it. The characteristic brown color of iodine will disappear upon reaction initiation.

      • Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[3]

      • Entrainment: Add a small amount of a more reactive halide, such as 1,2-dibromoethane, to kick-start the reaction.

Q2: The reaction started (indicated by heat and bubbling) but then stopped, or my final yield is very low. What causes this?

A2: This often points to side reactions that consume the starting material or the Grignard reagent as it forms.

  • Probable Cause: Wurtz Coupling: A significant side reaction is the coupling of two aryl halide molecules, which forms a biphenyl byproduct. This is especially prevalent if the concentration of the aryl halide is too high.

    • Solution: Add the aryl halide solution dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the halide in the flask, favoring the formation of the Grignard reagent over the coupling product. Vigorous stirring is also essential.

  • Probable Cause: Impurities in the Starting Material: The 1-bromo-3-ethoxy-4-fluoro-5-(methylthio)benzene starting material may contain impurities that inhibit the reaction.

    • Solution: Purify the starting material before use, for example, by distillation or column chromatography, to ensure it is free of contaminants.

Part 2: Carboxylation and Work-Up

Q1: My overall yield is poor, and I've isolated a large amount of the corresponding arene (1-ethoxy-2-fluoro-3-(methylthio)benzene) instead of the benzoic acid. Why did this happen?

A1: This indicates that the Grignard reagent formed successfully but was quenched by a proton source (like water) before it could react with carbon dioxide.

  • Probable Cause 1: Insufficient or Inefficient Carboxylation: The Grignard reagent reacted with trace water during the work-up.

    • Solution: Use a large excess of freshly crushed dry ice. The key is to add the Grignard reagent to the dry ice, not the other way around.[4] This ensures that the Grignard reagent is always in the presence of a high concentration of CO₂, maximizing the chance of carboxylation. Perform this transfer via cannula under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

  • Probable Cause 2: Atmospheric Moisture: Exposing the Grignard reagent to air during the transfer to the dry ice can lead to quenching.

    • Solution: Maintain a strict inert atmosphere throughout the entire process, from initiation to the moment of carboxylation.

Troubleshooting cluster_solutions Potential Solutions Problem Low Yield of Benzoic Acid Cause1 Grignard Failed to Form Problem->Cause1 Cause2 Grignard Quenched Before Carboxylation Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Sol1a Activate Mg Surface (Iodine, Crushing) Cause1->Sol1a Sol1b Use Anhydrous Solvents/Glassware Cause1->Sol1b Sol2a Add Grignard to Excess Dry Ice Cause2->Sol2a Sol2b Maintain Inert Atmosphere Cause2->Sol2b Sol3a Perform Acid-Base Extraction Cause3->Sol3a Sol3b Recrystallize Final Product Cause3->Sol3b

Caption: Troubleshooting logic for low yield issues.

Q2: How do I effectively separate my benzoic acid product from byproducts like the biphenyl dimer?

A2: This is achieved through a standard acid-base extraction, which leverages the acidic nature of your product.[3]

  • Explanation: The desired product, a carboxylic acid, is acidic. The main byproduct, the biphenyl dimer, is neutral.

  • Protocol:

    • After the reaction is quenched with aqueous acid, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with an aqueous base solution, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[3][4]

    • The basic solution will deprotonate the acidic benzoic acid, forming the water-soluble sodium benzoate salt. This salt will partition into the aqueous layer. Neutral organic impurities will remain in the organic layer.

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the pure benzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Q3: My final product appears impure (e.g., off-white, broad melting point range). How can I purify it further?

A3: Recrystallization is the most effective method for purifying solid organic compounds.

  • Procedure: The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold.

    • Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of well-defined crystals.

    • Impurities will tend to remain dissolved in the cold solvent (the "mother liquor").

    • Collect the pure crystals by vacuum filtration. Common solvent systems for benzoic acids include ethanol/water mixtures or ethyl acetate/hexane.

Experimental Protocols & Data

Protocol: Synthesis via Grignard Carboxylation

Materials:

  • 1-bromo-3-ethoxy-4-fluoro-5-(methylthio)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 6M HCl)

  • Sodium hydroxide (e.g., 5% w/v solution)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of the aryl bromide (1.0 eq) in anhydrous ether. Add a small amount (~10%) of the aryl bromide solution to the flask. If the reaction does not start (disappearance of iodine color, gentle reflux), warm the flask gently.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

  • Carboxylation: Crush a large excess of dry ice in a separate beaker and cover it with anhydrous ether. Cool the Grignard reagent to room temperature and transfer it slowly via cannula onto the dry ice slurry with vigorous stirring.

  • Work-up: Once the addition is complete and the mixture has warmed to room temperature, slowly quench the reaction by adding 6M HCl until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Extract the combined organic layers with 5% NaOH solution (3x). Combine the basic aqueous layers, cool in an ice bath, and acidify with concentrated HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.

Table: Troubleshooting Summary
Issue Potential Cause Recommended Solution(s)
No Reaction Initiation Wet reagents/glassware; Inactive Mg surfaceOven-dry all glassware; Use anhydrous solvent; Activate Mg with iodine or crushing.
Low Grignard Yield Wurtz coupling side reactionAdd aryl halide dropwise to Mg; Ensure efficient stirring.
Low Benzoic Acid Yield Premature quenching of Grignard reagentAdd Grignard solution to a large excess of dry ice; Maintain a strict inert atmosphere.
Impure Final Product Co-precipitation of byproductsPerform acid-base extraction to separate acidic product from neutral impurities; Recrystallize the final solid.
Analytical Characterization

To ensure the identity and purity of your synthesized 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, the following analytical methods are recommended.

Analytical Method Purpose Expected Result / Key Feature
¹H NMR Structural confirmation of protonsSignals corresponding to ethoxy, methylthio, and aromatic protons with appropriate splitting patterns.
¹³C NMR Structural confirmation of carbon skeletonSignals for all 10 unique carbons, including the carbonyl carbon of the acid (~165-185 ppm).
FT-IR Functional group identificationBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
Mass Spectrometry Molecular weight confirmationMolecular ion peak corresponding to the exact mass of C₁₀H₁₁FO₃S (MW: 230.26).[5]
Melting Point Purity assessmentA sharp, defined melting point range.
HPLC Quantitative purity analysisA single major peak indicating high purity (>95%).[6]

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Benzoates.
  • Odinity. Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. (2014).
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • organic synthesis: benzoic acid via a grignard reaction.
  • Grignard Synthesis of Benzoic Acid. Scribd. Available from: [Link]

  • ChemBK. 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. Available from: [Link]

  • Google Patents. Process for preparing substituted benzoic acid.
  • Dana Bioscience. 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid 1g. Available from: [Link]

  • Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • CONICET. Analytical Methods. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Ticket ID: EFMB-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EFMB-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, purity, and stability of thioether-functionalized benzoic acids.

Executive Summary

You are likely encountering difficulties purifying 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) due to the competing physicochemical behaviors of its functional groups. This molecule presents a "perfect storm" for purification challenges:

  • The Thioether (-SMe) Liability: Highly susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ) if handled in peroxide-containing solvents or exposed to air/light for prolonged periods.
  • The Solubility Paradox: The lipophilic ethoxy and methylthio groups make the neutral molecule "greasy" and prone to oiling out, while the fluorinated core increases lattice energy, complicating recrystallization.

  • Regioisomerism: If synthesized via

    
     (Nucleophilic Aromatic Substitution), separating the 3-ethoxy isomer from potential 3-fluoro/5-ethoxy byproducts is thermodynamically difficult.
    

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating workflows to ensure >98% purity.

Module 1: The "Acid-Base" Workhorse (Troubleshooting Extraction)

The Issue: Users often report emulsions or "oiling out" during the acidification step, trapping impurities. The Fix: Precise pH control and ionic strength modulation.

Standard acid-base extraction is the first line of defense, but for this molecule, you must respect the pKa differential. The estimated pKa of this benzoic acid derivative is ~3.5–3.8 (lower than benzoic acid due to the electron-withdrawing meta-substituents and para-fluorine).

Optimized Protocol
  • Dissolution: Dissolve crude mixture in 0.5 M NaOH (Target pH > 10).

    • Why: Ensures full deprotonation to the carboxylate salt (

      
      ).
      
  • The "Grease" Wash: Wash the aqueous layer 2x with MTBE (Methyl tert-butyl ether) or DCM .

    • Critical: Do NOT use Diethyl Ether or THF. These form peroxides which oxidize the methylthio group to a sulfoxide [1].

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Stop point: When pH reaches ~4.0, pause. Impurities often precipitate here. Filter if solids appear.[2][3][4]

    • Final Drop: Continue acidifying to pH 1.0–1.5 .

  • Recovery: If the product oils out, add seed crystals or scratch the glass. If it remains an oil, extract back into DCM, dry over

    
    , and concentrate.
    
Workflow Visualization

AcidBaseWorkflow start Crude Reaction Mixture dissolve Dissolve in 0.5M NaOH (pH > 10) start->dissolve wash Wash with MTBE/DCM (Remove non-acidic impurities) dissolve->wash aq_layer Isolate Aqueous Layer (Contains Product as Salt) wash->aq_layer Aqueous Phase discard Discard Organic Waste wash->discard Organic Phase acidify_partial Acidify to pH 4.0 (Check for early precipitates) aq_layer->acidify_partial filter_impurities Filter off pH 4 Solids (Likely polymeric/dimeric impurities) acidify_partial->filter_impurities Solids present? acidify_final Acidify to pH 1.0 (Precipitate Target Acid) acidify_partial->acidify_final Clear solution? filter_impurities->acidify_final result Filter & Wash with cold H2O acidify_final->result

Figure 1: pH-Controlled Fractionation Workflow. Note the intermediate pH check to remove weak acid impurities.

Module 2: Preventing Oxidative Degradation (The Thioether Problem)

The Issue: HPLC shows a peak at M+16 (Sulfoxide) or M+32 (Sulfone) relative to the product mass. The Cause: Oxidation of the sulfur atom by atmospheric oxygen or solvent peroxides.

The methylthio group (-SMe) is a "soft" nucleophile and is easily oxidized. Once oxidized, separating the sulfoxide from the sulfide is extremely difficult due to similar solubilities.

Solvent/ReagentRisk LevelRecommendation
Diethyl Ether / THF HIGH PROHIBITED. These form peroxides over time. Even "inhibited" ether can trigger oxidation.
Chloroform (

)
MEDIUM Can form phosgene/oxidants in light. Use only if freshly distilled or stabilized with amylene.
DCM / Ethyl Acetate LOW Preferred extraction solvents.
Ethanol / Methanol LOW Preferred crystallization solvents.

Pro-Tip: The "Scavenger" Protocol If you suspect oxidation is occurring during workup, add Sodium Thiosulfate (


)  or Sodium Metabisulfite  to your aqueous washes. This acts as a sacrificial reductant, consuming oxidants before they attack your thioether [2].

Module 3: Crystallization vs. Chromatography

The Issue: The solid is amorphous/sticky, or purity is stuck at 95%. The Fix: Use the Polarity/Lattice Decision Matrix.

Recrystallization Guide

Because of the ethoxy and methylthio groups, this molecule is moderately lipophilic.

  • Solvent System A (Preferred): Ethanol/Water (Start with hot ethanol, add water until turbid).

  • Solvent System B (Alternative): Toluene/Heptane (Good for removing non-polar starting materials).

  • Critical Step: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities in the crystal lattice (occlusion).

Chromatography (Flash/HPLC)

If recrystallization fails, use Reverse Phase (C18) chromatography.

  • Stationary Phase: C18 (Silica is risky; the acid can streak, and the thioether can oxidize on active silica surfaces).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN.

  • Note: The acid modifier (Formic Acid) is essential to keep the carboxylic acid protonated (

    
    ), preventing peak tailing [3].
    
Decision Matrix

PurificationLogic start Crude Solid Isolated purity_check Check Purity (HPLC/NMR) start->purity_check decision_purity Purity > 90%? purity_check->decision_purity recryst Recrystallization (EtOH/H2O) decision_purity->recryst Yes column Reverse Phase Column (C18, H2O/ACN + HCOOH) decision_purity->column No (<90%) check_color Is it colored? recryst->check_color final Dry under Vacuum (< 40°C) column->final charcoal Activated Charcoal Treatment (Hot filtration) check_color->charcoal Yes check_color->final No charcoal->recryst

Figure 2: Purification Decision Matrix based on initial crude purity.

FAQ: Troubleshooting Specific Failures

Q: My product is oiling out during recrystallization. What went wrong? A: This is the "Oiling Out" phenomenon, common with ethoxy-substituted aromatics. It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture at the saturation point.

  • Fix: Use a lower boiling solvent (e.g., switch from Toluene to DCM/Heptane). Alternatively, create a "seed" by taking a drop of the oil on a watch glass and scratching it until it solidifies, then adding it back to the mother liquor.

Q: I see a small impurity peak at ~14 ppm in Carbon NMR. What is it? A: This is likely the -SMe (methylthio) carbon. If you see a second peak slightly downfield (around 35-40 ppm), that is the Sulfoxide (-S(O)Me) . If you see this, you must repurify using the "Scavenger Protocol" (Module 2) or preparative HPLC.

Q: Can I use silica gel chromatography? A: Proceed with caution. Benzoic acids interact strongly with silica (silanols), leading to severe streaking. You must dope your eluent with 1% Acetic Acid to suppress ionization. However, C18 (Reverse Phase) is superior for this molecule to avoid oxidation on the silica surface.

References

  • Peroxide Formation in Ethers: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

  • Thioether Oxidation Prevention: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Standard text on sulfur reactivity).
  • Chromatography of Acids: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Definitive guide on mobile phase modifiers).

  • General Benzoic Acid Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The "Bible" of purification).

Sources

Troubleshooting

Resolving solubility issues of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid in aqueous buffers

Welcome to the Technical Support Center for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid . This guide is designed for researchers experiencing precipitation, aggregation, or inconsistent bioassay results due to the solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid .

This guide is designed for researchers experiencing precipitation, aggregation, or inconsistent bioassay results due to the solubility profile of this compound. It moves beyond generic advice to address the specific physicochemical conflict inherent in this polysubstituted benzoate: a lipophilic "tail" fighting against a weak hydrophilic "head."

Module 1: The Physicochemical Conflict (Root Cause Analysis)

Before attempting to dissolve the compound, you must understand why it fails in standard buffers.

The Molecule: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid[1][2]

  • The Head (Hydrophilic): A single carboxylic acid group (

    
    ).
    
  • The Tail (Hydrophobic): The benzene ring substituted with an ethoxy group, a fluorine atom, and a methylthio group.

  • The Conflict: The ethoxy and methylthio groups add significant lipophilicity (increasing LogP). While the carboxylic acid can ionize, the hydrophobic bulk of the substituents often drives the molecule to aggregate or precipitate even when technically "ionized," especially in high-salt buffers like PBS (the "Salting Out" effect).

Diagnostic Decision Tree Use this flowchart to diagnose your specific solubility failure.

SolubilityDiagnosis Start Solubility Issue Detected Precipitate Immediate Precipitation upon dilution? Start->Precipitate Cloudy Cloudy/Milky Suspension? Start->Cloudy CheckpH Check Buffer pH Sol1 Action: Adjust pH CheckpH->Sol1 Yes: Protonated form is insoluble. Raise pH > 7.0 CheckConc Check Concentration Sol2 Action: Change Protocol CheckConc->Sol2 Yes: Exceeds solubility product. Use Step-Down Dilution CheckSalt Check Ionic Strength Sol3 Action: Change Buffer CheckSalt->Sol3 Yes: Salting Out effect. Switch to Tris/Low Salt Precipitate->CheckpH Is pH < 6.0? Precipitate->CheckConc Is pH > 7.0? Cloudy->CheckSalt Is buffer PBS/Saline?

Figure 1: Diagnostic logic for identifying the root cause of precipitation based on visual cues and buffer conditions.

Module 2: Stock Solution Preparation

Standard Protocol: DMSO is Mandatory Do not attempt to dissolve this compound directly in water or buffer. The hydrophobic substituents require an organic co-solvent to disrupt crystal lattice energy.

Protocol:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Target Concentration: 10 mM to 50 mM. (Avoid >100 mM to prevent "crashing" upon dilution).

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

    • Warning: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which will cause the stock to precipitate inside the vial over time [1].

Solvent Compatibility Table

SolventSolubility RatingSuitability for BioassaysNotes
DMSO HighHigh (if < 1% v/v)Recommended. Universal solvent for this class.
Ethanol ModerateLowEvaporation alters concentration; often cytotoxic.
Water NegligibleN/AOnly soluble if pH > 8.0 and low concentration.
DMF HighLowHigh toxicity in cell-based assays.

Module 3: The "Step-Down" Dilution Strategy

The Problem: "The Crash." Injecting a high-concentration DMSO stock (e.g., 50 mM) directly into a purely aqueous buffer (e.g., PBS) creates a local environment of supersaturation. The hydrophobic ethoxy/methylthio groups drive rapid nucleation, forming micro-crystals that may not re-dissolve.

The Solution: Intermediate Dilution. By stepping down the concentration, you prevent the local shock that triggers precipitation.

Protocol:

  • Stock: Start with 10 mM compound in DMSO.

  • Intermediate: Dilute 1:10 into pure water (not buffer) or 50% DMSO/Water.

    • Result: 1 mM solution.[3] The lack of salt prevents "salting out."

  • Final: Dilute the Intermediate into your Assay Buffer (e.g., PBS) to reach the working concentration (e.g., 10

    
    M).
    

StepDownDilution Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (10% DMSO in Water) Stock->Inter 1:10 Dilution (Prevents Shock) Final 10 µM Working Sol. (0.1% DMSO in Buffer) Inter->Final 1:100 Dilution (Into Assay Buffer)

Figure 2: The Step-Down Dilution workflow minimizes the kinetic energy barrier to solubilization.

Module 4: Buffer Optimization (pH & Ionic Strength)

If the Step-Down method fails, your buffer composition is likely the antagonist.

1. The pH Rule: For benzoic acid derivatives, solubility is driven by the Henderson-Hasselbalch equation.

  • Requirement:

    
    .
    
  • Application: With an estimated

    
    , your buffer must  be at pH 6.0 or higher.
    
  • Risk: At pH 5.0 or lower (e.g., MES buffer), the compound is >10% protonated (neutral) and will precipitate due to the hydrophobic substituents.

2. The Ionic Strength Rule:

  • Issue: PBS (Phosphate Buffered Saline) has high ionic strength (~150 mM NaCl). High salt reduces the solubility of organic anions ("Salting Out").

  • Fix: If precipitation occurs in PBS, switch to a low-salt buffer like Tris-HCl (20 mM) or HEPES (20 mM) without added NaCl for the initial dilution.

Module 5: Advanced Formulation (Cyclodextrins)

For in vivo studies or high-concentration assays (>100


M) where DMSO limits are exceeded, use molecular encapsulation.

Why it works: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. The hydrophobic "tail" of your compound (Ethoxy/Fluoro/Methylthio-phenyl) inserts into the CD cavity, shielding it from water while the CD keeps the complex soluble.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -Cyclodextrin  solution in water.
    
  • Add the compound (powder or DMSO stock) to this solution.

  • Vortex/Sonicate for 30 minutes.

  • Filter sterilize (0.22

    
    m).
    
  • Result: This can often achieve concentrations 10-50x higher than simple buffer dilution [2].

References

  • Balakin, K. V., et al. (2006).[4] "Property-based design of GPCR ligands." Current Topics in Medicinal Chemistry, 6(1), 23-41. (Discusses DMSO stock management and compound precipitation risks). Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative source on using cyclodextrins for lipophilic drugs). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and solubility profiling). Link

Sources

Optimization

Stability of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Executive Summary & Chemical Profile Compound: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Primary Risk Factors: Fischer Esterification (in alcohols), S-Oxidation (in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Executive Summary & Chemical Profile

Compound: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Primary Risk Factors: Fischer Esterification (in alcohols), S-Oxidation (in oxidizing acids), and Solubility-driven Precipitation.

This guide addresses the stability of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid in acidic environments. While the core aromatic scaffold is robust, the interplay between the carboxylic acid, the ethoxy ether, and the methylthio group creates specific vulnerabilities. This document synthesizes functional group chemistry with standard handling protocols to prevent degradation during synthesis, purification, and analysis.

Chemical Structure & Vulnerability Map
Functional GroupAcidic StabilityPrimary Degradation ModeCritical Precaution
Carboxylic Acid (-COOH)Conditional Fischer Esterification (Reaction with solvent)Avoid acidic alcohols (MeOH, EtOH) unless intended.
Methylthio (-SMe)Moderate Oxidation (Sulfoxide/Sulfone formation)Avoid oxidizing acids (HNO₃) or presence of trace peroxides.
Ethoxy (-OEt)High Ether Cleavage (Dealkylation)Stable in dilute mineral acids; unstable in conc. HI, HBr, or Lewis acids (BBr₃).
Fluoro (-F)High None (Inert)N/A

Diagnostic Flowchart: Degradation Pathways

The following diagram illustrates the decision matrix for identifying impurities formed under acidic conditions.

StabilityPathways Start Acidic Exposure (3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid) Condition1 Solvent: Alcohol (MeOH/EtOH)? Start->Condition1 Condition2 Acid Type: Oxidizing (HNO3)? Condition1->Condition2 No Result1 Product: Alkyl Ester (Mass +14 for Me, +28 for Et) Condition1->Result1 Yes (Heat) Condition3 Acid Type: Strong Lewis/Halide (HI, BBr3)? Condition2->Condition3 No Result2 Product: Sulfoxide/Sulfone (Mass +16 / +32) Condition2->Result2 Yes Result3 Product: Phenol (Loss of Ethyl group) Condition3->Result3 Yes (Heat) Result4 Stable (Precipitation likely) Condition3->Result4 No (Aq. HCl/H2SO4)

Caption: Figure 1. Degradation logic tree for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. Blue indicates the starting material; Yellow indicates decision nodes; Red indicates degradation products; Green indicates stability.

Troubleshooting Guide (FAQ)

Issue #1: "My compound disappeared from the LC-MS chromatogram after acid workup."

Diagnosis: Solubility-Driven Precipitation. Mechanism: Benzoic acid derivatives have a pKa of approximately 4.0–4.5. In acidic media (pH < 2), the molecule exists almost exclusively in its protonated, neutral form. Unlike the carboxylate salt, the free acid is often poorly soluble in aqueous media, causing it to crash out of solution or adhere to the walls of the vessel/column.

Corrective Action:

  • Check the Pellet: Centrifuge the sample; the "missing" compound is likely in the solid pellet.

  • Solvent Switch: Redissolve the pellet in DMSO or Acetonitrile.

  • pH Adjustment: If aqueous solubility is required, adjust pH to > 7.0 using ammonium bicarbonate to regenerate the soluble carboxylate anion.

Issue #2: "I see a new peak with M+14 (or M+28) mass shift."

Diagnosis: Unintended Fischer Esterification. Mechanism: If you dissolved the compound in Methanol (MeOH) or Ethanol (EtOH) containing traces of acid (e.g., TFA, HCl, or formic acid) and allowed it to stand (especially with heat), the carboxylic acid converted to a methyl (M+14) or ethyl (M+28) ester [1].

Protocol Fix:

  • Immediate: Evaporate the alcohol immediately. Hydrolyze the ester back to the acid using LiOH in THF/Water (1:1).

  • Prevention: Never store this compound in acidic alcohols. Use Acetonitrile/Water or DMSO for LC-MS preparation. If an alcohol is required for synthesis, ensure the environment is strictly neutral or basic.

Issue #3: "I observe a peak split or broadening with M+16 mass shift."

Diagnosis: Thioether Oxidation (Sulfoxide Formation). Mechanism: The methylthio group (-SMe) is electron-rich and susceptible to oxidation. While HCl and H₂SO₄ are generally non-oxidizing, the presence of trace impurities (peroxides in ethers) or the use of Nitric Acid (HNO₃) will oxidize the sulfide to a sulfoxide (-S(=O)Me) [2]. This creates a chiral center at the sulfur, potentially resulting in diastereomers if other chiral centers exist (or peak splitting in chiral chromatography).

Corrective Action:

  • Reagent Audit: Ensure solvents (especially ethers like THF or Dioxane) are peroxide-free.

  • Acid Choice: Switch to non-oxidizing acids (HCl, H₂SO₄, Phosphoric acid). Avoid HNO₃.

Standard Operating Procedures (SOPs)

SOP-A: Acidic Stability Assay

Use this protocol to validate the compound's stability in your specific matrix before running expensive biological assays.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Test Solvent A: 0.1 M HCl in Water

  • Test Solvent B: 0.1 M HCl in Methanol (Negative Control/Stress Test)

  • Internal Standard (e.g., Warfarin or similar stable aromatic)

Workflow:

  • Preparation: Dilute Compound Stock to 50 µM in Test Solvents A and B.

  • Incubation: Incubate at Room Temperature for 4 hours.

  • Sampling:

    • T=0 min (Immediately inject).

    • T=4 hours.

  • Analysis: Analyze via HPLC-UV/MS (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

  • Criteria:

    • Pass: >98% recovery of parent peak area relative to Internal Standard.

    • Fail (Solvent B): Appearance of Methyl Ester peak (approx. +2-3 min retention time shift on C18).

SOP-B: Safe Workup from Acidic Reactions

If the compound was synthesized or treated in acid, follow this isolation path to maximize yield and purity.

StepActionRationale
1. Quench Dilute reaction mixture with Ice Water (5x volume).Dilutes acid concentration; lowers temperature to inhibit side reactions.
2. Extract Extract with Ethyl Acetate or DCM .The protonated acid (free acid) will partition into the organic layer.
3. Wash Wash organic layer with Brine (Sat. NaCl).[1]Removes trapped acid and water.
4. Dry Dry over Na₂SO₄ (Sodium Sulfate).[1]Removes residual water which could hydrolyze the ether over time.
5. Evaporate Rotary evaporate at < 40°C .Low heat prevents thermal degradation of the thioether.

References

  • Fischer Esterification Kinetics

    • Liu, Y., et al. "Kinetic research and modeling of benzoic acid esterification." ResearchGate. Available at: [Link] (Accessed Feb 12, 2026).

    • Note: Validates the rapid conversion of benzoic acids to esters in acidic alcohols.
  • Thioether Stability & Oxidation

    • Master Organic Chemistry. "Thiols and Thioethers: Properties and Key Reactions." Available at: [Link] (Accessed Feb 12, 2026).

    • Note: mechanistic background on the nucleophilicity and oxidation potential of the sulfur
  • General Stability of Aryl Ethers: Note: Confirms stability of the ethoxy-arene bond in standard mineral acids.
  • Compound Reference (Structural Analogues)

Sources

Troubleshooting

Optimizing reaction temperature for 3-ethoxy-4-fluoro substitution reactions

The following technical guide addresses the optimization of reaction temperature for 3-ethoxy-4-fluoro substitution reactions . Based on the chemical context of drug discovery (specifically kinase inhibitors like Gefitin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperature for 3-ethoxy-4-fluoro substitution reactions .

Based on the chemical context of drug discovery (specifically kinase inhibitors like Gefitinib intermediates), this guide focuses on the two most critical workflows involving this motif:

  • Synthesis of the Scaffold: The regioselective O-alkylation of 3-hydroxy-4-fluoronitrobenzene to create the 3-ethoxy-4-fluoro moiety.

  • Functionalization: The

    
     displacement  of the fluorine atom in 3-ethoxy-4-fluoronitrobenzene by nucleophiles.
    

Topic: Thermal Optimization & Process Control Applicability: Medicinal Chemistry, Process Development, Scale-up Version: 2.4 (Current)

Executive Summary: The Thermal Landscape

Temperature is the primary vector of control for 3-ethoxy-4-fluoro chemistry. In these systems, you are managing a trade-off between kinetic activation (required for steric bulk) and thermodynamic stability (preventing elimination or defluorination).

The Core Reaction Pathways

The following diagram illustrates the competing pathways defined by reaction temperature.

ReactionPathways Start 3-Hydroxy-4- Fluoronitrobenzene Product 3-Ethoxy-4- Fluoronitrobenzene (Target) Start->Product SN2 Alkylation (40-60°C) Hydrolysis Phenolic Salts (Stalled Reaction) Start->Hydrolysis < 30°C (Incomplete) EtX Ethyl Halide (Et-I / Et-Br) Elim Ethylene (Gas) (E2 Elimination) EtX->Elim > 70°C (Base Mediated) OverReaction Defluorinated Byproducts Product->OverReaction > 90°C (SNAr of F)

Figure 1: Thermal dependence of competing pathways in the synthesis of 3-ethoxy-4-fluoro scaffolds. Note the narrow window for optimal SN2 alkylation.

Critical Process Parameters (CPP)

The following data summarizes the impact of temperature on the synthesis of the 3-ethoxy-4-fluoro motif via Williamson Ether Synthesis (using


 in DMF/Acetone).
ParameterLow Temp (<35°C)Optimal (45-60°C)High Temp (>75°C)
Reaction Rate (

)
Sluggish; >24h cycle timeIdeal; 4-6h cycle timeRapid; <2h cycle time
Regioselectivity HighHighModerate (Risk of ether cleavage)
Impurity: Ethylene Negligible< 1.0%Major (>5%) (via E2 elimination of Et-I)
Impurity: Hydrolysis Risk of stalled phenoxideMinimalRisk of nitrile/nitro hydrolysis
Reagent Loss MinimalControlledHigh (Et-I boils at 72°C; Et-Br at 38°C)

Troubleshooting Guide (FAQ)

Scenario A: Synthesis of the Scaffold (O-Alkylation)

Context: Reacting 3-hydroxy-4-fluoronitrobenzene with Ethyl Iodide/Bromide.

Q1: My reaction stalls at 70-80% conversion despite heating to 80°C. Why?

Diagnosis: You are likely experiencing Reagent Fugacity .

  • The Cause: Ethyl Bromide (bp 38.4°C) and Ethyl Iodide (bp 72°C) are volatile. At 80°C, unless you are using a pressurized vessel, the alkylating agent is vaporizing into the headspace or escaping the reflux condenser before it can react.

  • The Fix:

    • Lower Temperature: Reduce T to 50°C.

    • Sealed System: Perform the reaction in a sealed pressure tube or autoclave to keep the alkylating agent in the liquid phase.

    • Stepwise Addition: Add the ethyl halide in 0.2 eq portions every hour to maintain effective concentration.

Q2: I see a new lipophilic impurity appearing at high temperatures (>90°C).

Diagnosis:


 Self-Reaction  or Elimination .
  • The Mechanism: The fluorine atom at position 4 is activated by the nitro group. At high temperatures, the ethoxide (or unreacted phenoxide) can attack the C4 position of the product, displacing the fluorine.

  • Validation: Check LCMS for a dimer mass or a species with -HF mass loss.

  • Protocol Adjustment: Strictly limit temperature to <65°C. If the reaction is slow, switch to a more polar aprotic solvent (e.g., DMF or NMP) rather than increasing heat.

Scenario B: Reacting the Scaffold ( on the Fluorine)

Context: Displacing the Fluorine in 3-ethoxy-4-fluoronitrobenzene with an amine (e.g., aniline derivative).

Q3: The reaction is extremely slow. Can I just boil it in DMSO?

Diagnosis: Thermal Runaway Risk.

  • The Risk: Nitro-aromatics are energetic. Heating 3-ethoxy-4-fluoronitrobenzene in DMSO >120°C can lead to catastrophic decomposition.

  • The Fix:

    • Catalysis: Use a mild Lewis Acid catalyst or Bronsted acid (e.g., AcOH) to activate the fluorine, allowing reaction at 80°C instead of 140°C.

    • Solvent Switch: Use Sulfolane or NMP, which have better thermal stability profiles than DMSO at high T.

Optimized Experimental Protocol

Objective: Synthesis of 3-ethoxy-4-fluoronitrobenzene (High Purity).

Reagents
  • Substrate: 3-Hydroxy-4-fluoronitrobenzene (1.0 eq)

  • Alkylator: Ethyl Iodide (1.2 eq) [Note: Et-I is preferred over Et-Br for kinetics at lower T]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Solvent: DMF (5 volumes)

Step-by-Step Methodology
  • Charging: To a dry reactor flushed with

    
    , charge the substrate and DMF. Stir until dissolved.
    
  • Base Addition: Add

    
     in a single portion. The slurry may turn yellow (phenoxide formation).
    
  • Thermal Equilibration: Heat the slurry to 45°C . Do not add Alkylator yet.

  • Alkylator Addition: Add Ethyl Iodide dropwise over 30 minutes via an addition funnel.

    • Why? This prevents a massive concentration spike that favors E2 elimination.

  • Reaction Phase: Stir at 45-50°C for 4-6 hours.

    • Monitor: Take an aliquot at 4h. If conversion <90%, add 0.1 eq Ethyl Iodide.

  • Workup: Cool to 20°C. Quench with water (10 volumes). The product usually precipitates as a solid. Filter and wash with water to remove DMF.

Decision Tree: Temperature Optimization

Use this logic flow to determine the correct temperature intervention for your specific issue.

DecisionTree Start Issue Encountered Type Identify Problem Start->Type LowConv Low Conversion Type->LowConv Impurity High Impurity Type->Impurity Volatile Is Alkylator Volatile? LowConv->Volatile ImpType Impurity Type? Impurity->ImpType Seal Use Sealed Tube or Lower T Volatile->Seal Yes (EtBr/EtI) Time Increase Time (Not Temp) Volatile->Time No Elim Olefin/Styrene (Elimination) ImpType->Elim Dimer Dimer/Ether (SNAr) ImpType->Dimer FixElim Reduce T to <45°C Switch to Et-I Elim->FixElim FixDimer Reduce Base Load Reduce T Dimer->FixDimer

Figure 2: Diagnostic logic for temperature-related deviations in ethoxylation chemistry.

References

  • Williamson Ether Synthesis Optimization

    • Title: "Optimization of Manufacturing Route To PF-610355" (Discusses alkylation temperature control and base selection in similar fluoro-nitro systems).
    • Source: Organic Process Research & Development (via Scribd/ACS).
    • URL:[Link]

  • Title: "Preparation of fluoronitrobenzene" (Detailed kinetics of halogen exchange and nitro-activation).
  • Safety & Impurity Profiling

    • Title: "Characterization of 3-Chloro-4-fluoroaniline Impurities" (Provides analogous impurity profiles for 3,4-substituted anilines/nitrobenzenes).
    • Source: BenchChem Technical Guide.[1][2]

  • General Reactivity of 4-Fluoronitrobenzene

    • Title: "4-Fluoronitrobenzene - Properties and Reactivity" (Base d
    • Source: Wikipedia / PubChem Data.[3]

    • URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

An In-Depth Guide to the ¹H NMR Spectrum of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid: A Comparative Analysis for Drug Development Professionals Introduction In the landscape of modern drug discovery and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, a polysubstituted aromatic compound representative of the complex scaffolds encountered in medicinal chemistry.

This document moves beyond a simple spectral interpretation. It is designed to provide researchers, scientists, and drug development professionals with a framework for predictive analysis, explaining the causal relationships between molecular structure and spectral output. We will dissect the anticipated chemical shifts, integration values, and complex splitting patterns, grounding our predictions in foundational principles and comparative data from authoritative sources. Furthermore, we will contextualize the ¹H NMR data by comparing its utility against other spectroscopic methods and provide a robust, self-validating protocol for acquiring high-quality data.

Part 1: Foundational Principles of ¹H NMR Spectroscopy

A molecule's ¹H NMR spectrum provides three primary types of information:

  • Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, moving the signal upfield (to a lower ppm value).[1][2] The local magnetic field generated by π-electron systems, such as benzene rings, can also cause significant shifts, an effect known as magnetic anisotropy.[3]

  • Integration : The area under a signal is proportional to the number of protons it represents. By comparing the integration values of different signals, one can determine the relative ratio of protons in each unique environment.[4]

  • Spin-Spin Coupling (J-Coupling) : The magnetic field of a proton is influenced by the spin states of nearby, non-equivalent protons (or other NMR-active nuclei like ¹⁹F). This interaction, or coupling, splits a signal into a multiplet. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of atoms.[5]

Part 2: Predictive Analysis of the ¹H NMR Spectrum

Let us first visualize the structure of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid and label the unique proton environments we expect to observe in the spectrum.

Figure 1: Structure of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid with labeled proton environments.

Based on the molecular structure, we anticipate observing six distinct signals in the ¹H NMR spectrum, corresponding to the labeled proton groups (A, B, B', C, D, E). Note that Hₛ and Hₛ' are chemically distinct due to the substitution pattern.

Detailed Signal-by-Signal Interpretation

The predicted spectral data is summarized in the table below, followed by a detailed justification for each assignment.

Proton Label Assignment Integration Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
HA -COOH1H10.0 - 13.0Broad Singlet (br s)N/A
HB, HB' Aromatic C-H2H7.0 - 8.0Doublet of doublets (dd) or two distinct doublets³JHF ≈ 6-9 Hz, ⁴JHH ≈ 2-3 Hz
HC -S-CH₃3H2.4 - 2.6Singlet (s)N/A
HD -O-CH₂-CH₃2H4.0 - 4.3Quartet (q)³JHH ≈ 7 Hz
HE -O-CH₂-CH₃3H1.3 - 1.5Triplet (t)³JHH ≈ 7 Hz

Signal A: The Carboxylic Acid Proton (-COOH)

  • Causality : The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its acidic nature.[6] In solution, these protons readily exchange with each other or with trace amounts of water, which leads to a broadening of the signal.[7]

  • Prediction : A broad singlet is expected far downfield, typically in the 10-13 ppm range.[8][9] Its integration value will correspond to a single proton. This signal can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in H/D exchange and the disappearance of the signal.[7]

Signal B & B': The Aromatic Protons (Ar-H)

  • Causality : The benzene ring contains two protons, Hₛ and Hₛ'. Their chemical shifts are influenced by a combination of factors. The carboxylic acid group is strongly electron-withdrawing and deshielding.[7] The ethoxy and methylthio groups are generally electron-donating through resonance but can be inductively withdrawing. Fluorine is strongly electron-withdrawing. The net effect will place these protons in the typical aromatic region of 6.5-8.5 ppm.[3][4]

  • Prediction : We expect two signals in the 7.0-8.0 ppm range.

    • Splitting : Each aromatic proton will be coupled to the adjacent fluorine atom. This ortho H-F coupling (³JHF) is typically strong, around 6-9 Hz.[10][11] Additionally, the two protons are meta to each other and will exhibit a smaller H-H coupling (⁴JHH) of approximately 2-3 Hz.[7] This will result in each proton appearing as a doublet of doublets (dd). If the chemical shifts of Hₛ and Hₛ' are sufficiently different, two distinct dd signals will be observed.

Signal C: The Methylthio Protons (-S-CH₃)

  • Causality : The sulfur atom is moderately electronegative, causing a slight deshielding of the attached methyl protons compared to a simple alkane.

  • Prediction : This group will appear as a sharp singlet, as there are no adjacent protons to cause coupling. Its chemical shift is anticipated to be around 2.5 ppm.[12]

Signal D & E: The Ethoxy Protons (-O-CH₂-CH₃)

  • Causality : This group gives rise to two distinct signals due to the different electronic environments of the methylene (-CH₂-) and methyl (-CH₃) protons. The methylene protons (HD) are directly attached to the electronegative oxygen atom, causing a significant downfield shift.[3][13] The methyl protons (HE) are further from the oxygen and are therefore more shielded.

  • Prediction :

    • HD (-O-CH₂-) : This signal will appear as a quartet around 4.0-4.3 ppm. The quartet arises from coupling to the three neighboring HE protons (n+1 = 3+1 = 4).

    • HE (-CH₃) : This signal will appear as a triplet around 1.3-1.5 ppm. The triplet is due to coupling with the two neighboring HD protons (n+1 = 2+1 = 3).

    • The coupling constant (³JHH) for both the quartet and the triplet will be identical, typically around 7 Hz.[5]

Part 3: Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach is essential for unequivocal structure confirmation in a regulated environment like drug development.

  • ¹³C NMR Spectroscopy : This technique would confirm the carbon skeleton. For this molecule, 10 distinct signals would be expected in the proton-decoupled spectrum, corresponding to the 10 unique carbon atoms. The carbonyl carbon of the acid would appear far downfield (~170 ppm), while the aromatic carbons would be in the ~110-160 ppm range, and the aliphatic carbons of the ethoxy and methylthio groups would be upfield.

  • ¹⁹F NMR Spectroscopy : As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative experiment.[10] It would show a single signal for the fluorine atom, which would be split by the two adjacent aromatic protons (Hₛ and Hₛ'), confirming their ortho relationship.

  • Mass Spectrometry (MS) : MS would provide the exact molecular weight of the compound (C₁₀H₁₁FO₃S, MW = 230.25 g/mol ), confirming its elemental composition.[14] Fragmentation patterns could further corroborate the presence of the ethoxy, methylthio, and benzoic acid moieties.

  • Infrared (IR) Spectroscopy : IR would confirm the presence of key functional groups. A very broad absorption from ~2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O carbonyl stretch.

Part 4: Experimental Protocol for Data Acquisition

The trustworthiness of analytical data hinges on a robust and well-documented experimental procedure. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 3. Add internal standard (e.g., TMS, 0 ppm) prep2->prep3 prep4 4. Transfer solution to a clean, dry 5mm NMR tube prep3->prep4 acq1 5. Insert tube into magnet and perform lock/shim procedure prep4->acq1 acq2 6. Set key acquisition parameters: - Pulse angle (e.g., 30-90°) - Acquisition time (~2-4 s) - Relaxation delay (e.g., 1-5 s) acq1->acq2 acq3 7. Acquire spectrum (e.g., 16-64 scans for good signal-to-noise) acq2->acq3 proc1 8. Apply Fourier Transform acq3->proc1 proc2 9. Phase correct the spectrum proc1->proc2 proc3 10. Calibrate chemical shift (TMS to 0.00 ppm) proc2->proc3 proc4 11. Integrate signals and analyze coupling patterns proc3->proc4

Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid compound.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but if the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly influence chemical shifts.[8]

    • Dissolve the sample in approximately 0.7 mL of the chosen solvent inside a small vial.

    • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm and used for referencing the spectrum.[2]

    • Transfer the final solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's magnet.

    • Perform standard instrument procedures: locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity and high resolution.

    • Set appropriate acquisition parameters. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration, especially for the broad carboxylic acid signal.

    • Acquire the data. The number of scans will depend on the sample concentration, but 16 to 64 scans are typical for achieving a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all signals and measure the coupling constants from the peak multiplets.

Conclusion

The ¹H NMR spectrum of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid offers a rich dataset for structural analysis. Through a systematic, principle-driven approach, one can confidently predict and interpret the chemical shifts, integrations, and complex splitting patterns arising from both proton-proton and proton-fluorine couplings. This guide demonstrates that a thorough understanding of the underlying physical organic principles transforms NMR spectroscopy from a mere characterization tool into a powerful predictive instrument. By integrating ¹H NMR analysis with complementary techniques and adhering to rigorous experimental protocols, researchers in drug development can ensure the structural integrity of their compounds, a critical step on the path from discovery to clinical application.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Chemical Shift in Proton Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-(methylthio)purine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid 1g. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-(methylthio)-, 1-methylpropyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry (LC-MS) Fragmentation Pattern of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid

Executive Summary 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a polysubstituted aromatic acid often encountered as a structural intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a polysubstituted aromatic acid often encountered as a structural intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or agrochemical active ingredients. Its structural complexity—featuring an aryl ethyl ether, a thioether, and a halogen on a benzoic acid core—presents unique challenges in mass spectrometry.

This guide provides a definitive technical analysis of its fragmentation behavior using Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike generic spectral libraries, this document focuses on predictive structural elucidation and comparative analysis against its nearest structural analog, the methoxy-variant. We establish the specific diagnostic ions required to distinguish the ethoxy side chain from isobaric interferences, providing a robust protocol for researchers in metabolite identification and impurity profiling.

Structural Analysis & Fragmentation Mechanics

Physicochemical Properties & Ionization[1]
  • Formula: C₁₀H₁₁FO₃S

  • Monoisotopic Mass: 230.0413 Da

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is the preferred mode due to the acidic carboxylic moiety (

    
    ).
    
  • Precursor Ion [M-H]⁻: m/z 229.034

Key Fragmentation Pathways (ESI-)

The fragmentation of this molecule is governed by three competing mechanisms: decarboxylation , McLafferty-type rearrangement (ethoxy group), and inductive cleavage (thioether).

Pathway A: Decarboxylation (Primary)

As with most benzoic acid derivatives, the most abundant product ion arises from the loss of neutral carbon dioxide (


).
  • Transition: m/z 229

    
    m/z 185
    
  • Loss: 44 Da (

    
    )[1][2]
    
  • Mechanism: Inductive cleavage of the carboxyl group, stabilizing the negative charge on the aromatic ring (phenyl anion character).

Pathway B: Ethoxy Side-Chain Rearrangement (Diagnostic)

This is the critical differentiator. Aryl ethyl ethers undergo a four-membered transition state rearrangement, eliminating neutral ethylene (


).
  • Transition: m/z 229

    
    m/z 201
    
  • Loss: 28 Da (

    
    )
    
  • Significance: This pathway is impossible for methoxy analogs, making m/z 201 the diagnostic marker for the ethoxy substituent.

Pathway C: Thioether Cleavage

The methylthio group (-SMe) is relatively stable but can undergo homolytic cleavage at high collision energies.

  • Transition: m/z 185 (decarboxylated)

    
    m/z 170
    
  • Loss: 15 Da (

    
    )
    
  • Note: Radical losses are less common in ESI (even-electron rule) but observed in substituted aromatics due to ring stabilization.

Fragmentation Topology Diagram

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 229.03 (C10H10FO3S)⁻ Frag1 Fragment A [M-H-CO2]⁻ m/z 185.04 Parent->Frag1 - CO2 (44 Da) Decarboxylation Frag2 Fragment B [M-H-C2H4]⁻ m/z 201.00 (Phenol derivative) Parent->Frag2 - C2H4 (28 Da) Ethoxy Rearrangement Frag3 Fragment C [M-H-CO2-CH3]•⁻ m/z 170.01 Frag1->Frag3 - CH3• (15 Da) Methyl Radical Loss Frag4 Fragment D [M-H-C2H4-CO2]⁻ m/z 157.01 Frag1->Frag4 - C2H4 (28 Da) Frag2->Frag4 - CO2 (44 Da)

Figure 1: Proposed ESI(-) fragmentation tree for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid showing parallel loss of CO2 and Ethylene.

Comparative Analysis: Target vs. Analog

To validate the identity of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, it is essential to compare it against its closest structural analog: 3-Methoxy-4-fluoro-5-(methylthio)benzoic acid . This comparison highlights why the m/z 201 fragment is critical.

Table 1: Comparative Fragmentation Data (ESI-)
FeatureTarget Molecule (Ethoxy)Analog (Methoxy)Differentiation Logic
Precursor Ion [M-H]⁻ 229.03 215.02 Mass shift of +14 Da (CH₂ difference).
Primary Fragment m/z 185 (-CO₂)m/z 171 (-CO₂)Both undergo decarboxylation readily.
Diagnostic Loss 1 -28 Da (Ethylene) -15 Da (Methyl) CRITICAL: The ethoxy group loses neutral alkene (

). The methoxy group cannot lose an alkene; it loses a methyl radical (

).
Resulting Phenol Ion m/z 201m/z 200The Ethoxy parent yields m/z 201; Methoxy parent yields m/z 200.
Secondary Loss m/z 157 (Combined)m/z 156 (Combined)Convergence of pathways.

Expert Insight: If you observe a loss of 28 Da from the precursor, you definitively confirm the presence of the ethoxy chain. If you only observe losses of 15 Da or 44 Da, the alkyl chain may be a methoxy or the molecule may be undergoing different degradation.

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the detection of the diagnostic m/z 201 ion while maintaining sensitivity for the parent m/z 229.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Source: Electrospray Ionization (ESI), Negative Mode.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

    • B: Acetonitrile.[1]

    • Note: Avoid high pH; acidic pH ensures the neutral molecule binds to C18, while the source deprotonates it.

Step-by-Step Workflow
  • Sample Preparation: Dissolve standard in 50:50 MeOH:H₂O to 1 µg/mL.

  • Source Optimization: Tune on m/z 229.0.

    • Capillary Voltage: -2.5 kV to -3.5 kV (Negative mode requires lower voltage to prevent discharge).

    • Desolvation Temp: 350°C.

  • MS2 Acquisition (Product Ion Scan):

    • Select Precursor: 229.0.

    • Collision Energy (CE) Ramp: 10V, 20V, 40V.

    • Goal: At 10V, preserve parent. At 20V, maximize m/z 185 (-CO2). At 40V, force m/z 201 (-C2H4) and m/z 157.

  • Data Validation:

    • Check for the presence of the "M-28" peak.

    • Calculate the ratio of m/z 185 : m/z 201. This ratio should be consistent across samples for confirmation.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18, Acidic pH) Sample->LC ESI ESI Source (-) (Capillary -3.0 kV) LC->ESI Q1 Q1 Filter Select m/z 229.0 ESI->Q1 CC Collision Cell (CE Ramp 10-40V) Q1->CC Q3 Detector Scan 50-250 Da CC->Q3

Figure 2: LC-MS/MS workflow for the targeted identification of the analyte.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzoic acid derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] (Reference for "Ortho effects" and thioether fragmentation).

Sources

Validation

Comparing biological activity of methylthio vs methoxy benzoic acid derivatives

This guide provides a technical comparison of methylthio (–SMe) and methoxy (–OMe) substituents on benzoic acid scaffolds. It is designed for medicinal chemists and drug developers to evaluate bioisosteric replacements f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methylthio (–SMe) and methoxy (–OMe) substituents on benzoic acid scaffolds. It is designed for medicinal chemists and drug developers to evaluate bioisosteric replacements for optimizing potency, metabolic stability, and physicochemical properties.

Executive Summary: The Bioisosteric Rationale

In drug design, the replacement of a methoxy group (–OMe) with a methylthio group (–SMe) is a classic "non-classical" bioisosteric exchange. While both groups are lipophilic and occupy similar steric volumes, their electronic impacts on the benzoic acid pharmacophore are distinct.

  • Methoxy (–OMe): A strong hydrogen bond acceptor and strong electron donor by resonance (

    
    ). It increases water solubility relative to –SMe but is a primary target for rapid metabolic O-demethylation.
    
  • Methylthio (–SMe): A "soft" lipophile with weak/neutral electronic donation (

    
    ). It significantly enhances membrane permeability and plasma protein binding. Metabolically, it introduces a "soft spot" for S-oxidation (sulfoxide/sulfone formation) rather than immediate cleavage.
    
Physicochemical & Electronic Profile

The following data highlights why –SMe is often used to probe hydrophobic pockets where –OMe derivatives fail to bind effectively.

PropertyMethoxy (–OMe) Methylthio (–SMe) Impact on Drug Design
Hammett Constant (

)
-0.27 (Strong Donor)0.00 (Neutral)–OMe stabilizes cations; –SMe has minimal electronic effect on the ring.
Hammett Constant (

)
+0.12 (Weak EWG)+0.15 (Weak EWG)Similar inductive effects in the meta position.
Lipophilicity (

value)
-0.02+0.61–SMe increases LogP significantly (~0.6 units), aiding BBB penetration.
H-Bonding Strong Acceptor (O)Weak Acceptor (S)–OMe engages in H-bonds; –SMe prefers Van der Waals interactions.
Atomic Radius Oxygen: 0.73 ÅSulfur: 1.02 Å–SMe is bulkier, potentially inducing conformational locks.
Synthesis Workflows

Synthesizing methylthio-benzoic acids requires handling thiols or nucleophilic displacement, whereas methoxy-derivatives typically use simple alkylation.

Protocol A: Synthesis of 4-Methoxybenzoic Acid (Standard)
  • Reagents: 4-Hydroxybenzoic acid, Dimethyl sulfate (or MeI), NaOH.

  • Mechanism: Williamson Ether Synthesis.

  • Yield: Typically >90%.[1]

Protocol B: Synthesis of 4-(Methylthio)benzoic Acid
  • Challenge: Sulfur is prone to over-oxidation; nucleophilic aromatic substitution requires activated rings.

  • Preferred Route: S-Methylation of Mercaptobenzoic Acid.[2]

Step-by-Step Protocol:

  • Starting Material: Dissolve 10 mmol of 4-mercaptobenzoic acid in 20 mL of 10% aqueous NaOH under inert atmosphere (

    
    ).
    
  • Alkylation: Cool to 0°C. Add 11 mmol of Dimethyl sulfate (or MeI) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Acidify carefully with 1M HCl to pH 3. The product, 4-(methylthio)benzoic acid , precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ~2.5 ppm (S-Me).
Biological Activity Case Studies
Case Study 1: Antimicrobial Potency (The Lipophilicity Effect)
  • Compound: p-Anisic acid (4-methoxy) vs. 4-Methylthiobenzoic acid derivatives.

  • Observation: While p-anisic acid is a known preservative (MIC ~1600 µg/mL against S. aureus), sulfur-substituted analogs often exhibit lower MICs (higher potency) against fungal strains.

  • Mechanism: The increased lipophilicity of the –SMe group facilitates penetration through the lipid-rich cell walls of fungi (e.g., Candida albicans) and Gram-positive bacteria, effectively delivering the benzoic acid "warhead" (which disrupts intracellular pH).

Case Study 2: CNS Potency & Receptor Binding
  • Context: Phenethylamine derivatives (structurally related to decarboxylated benzoic acids).

  • Data: In 5-HT2A agonist assays (psychedelics), replacing the 4-methoxy group (in 2,5-DMA) with a 4-methylthio group (in the "Aleph" series) often increases potency by 2-5 fold .

  • Explanation: The 5-HT2A receptor has a hydrophobic pocket that accommodates the bulkier, greasier –SMe group better than the polar –OMe group. This principle applies to benzoic acid-based retinoids (Arotenoids), where –SMe derivatives (e.g., TTNPB analogs) show enhanced binding to nuclear receptors (RAR/RXR).

Metabolic Fate & Safety

The metabolic stability of these two groups differs fundamentally. –OMe is a "cleavage" liability, while –SMe is an "oxidation" liability.

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of the two derivatives in a hepatic system (CYP450).

MetabolicPathways Figure 1: Divergent metabolic pathways. -OMe undergoes demethylation to the phenol, while -SMe undergoes sequential oxidation to sulfoxide and sulfone. Parent_OMe 4-Methoxybenzoic Acid (Parent) CYP_O CYP450 (O-Demethylation) Parent_OMe->CYP_O Rapid Parent_SMe 4-Methylthiobenzoic Acid (Parent) CYP_S FMO / CYP450 (S-Oxidation) Parent_SMe->CYP_S Competitive Metab_OH 4-Hydroxybenzoic Acid (Active/Excreted) CYP_O->Metab_OH Loss of Methyl Metab_SO Sulfoxide (–S(=O)Me) (Polar/Inactive) CYP_S->Metab_SO Phase I Metab_SO2 Sulfone (–SO2Me) (Highly Polar) Metab_SO->Metab_SO2 Slow Oxidation

  • Safety Note: The O-demethylation of methoxy-arenes can sometimes generate reactive quinone methides if the ring is electron-rich. S-oxidation typically yields stable, water-soluble sulfoxides that are readily excreted, making –SMe a potentially safer option if quinone formation is a risk.

Conclusion: Selection Criteria
Choose Methoxy (–OMe) If... Choose Methylthio (–SMe) If...
You need to increase water solubility .You need to increase membrane permeability or BBB crossing.
The target pocket requires a H-bond acceptor .The target pocket is hydrophobic/lipophilic .
Rapid metabolic clearance (short half-life) is desired.You want to block O-demethylation sites to extend half-life (though S-oxidation may occur).
You require strong electron donation to the ring.You require a sterically similar group with neutral electronics .
References
  • Friedman, H. L. (1951). "Influence of Isosteric Replacements upon Biological Activity." National Academy of Sciences, Symposium on Chemical-Biological Correlation. 3

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for Hammett and values).
  • Wojcieszak, J., et al. (2021). "In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones." Archives of Toxicology. (Demonstrates higher protein binding of -SMe vs -OMe). 4

  • Shulgin, A. T., et al. (1977). "Monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane." Journal of Medicinal Chemistry. (Case study on potency increase via S-substitution). 5

  • BenchChem Technical Support. (2025). "Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid." (Protocol source). 2[6][7][8][9]

Sources

Comparative

FTIR spectral bands for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid identification

Executive Summary: The Identification Challenge In the synthesis of advanced pharmaceutical intermediates, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) represents a complex structural challenge for ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identification Challenge

In the synthesis of advanced pharmaceutical intermediates, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) represents a complex structural challenge for routine quality control. Unlike simple aromatics, this molecule possesses a tetrasubstituted benzene ring with three distinct heteroatoms (Oxygen, Fluorine, Sulfur) adjacent to a carboxylic acid.

This guide provides a definitive technical framework for identifying this specific compound using Fourier Transform Infrared (FTIR) spectroscopy. We compare the spectral performance of FTIR against structural analogs (impurities) to demonstrate how specific bands—particularly the thioether and fluoro-substituents—serve as critical "fingerprint" markers that distinguish this molecule from its synthetic precursors.

Structural Analysis & Vibrational Logic

To accurately assign spectral bands, we must first deconstruct the molecule into its vibrational oscillators. The crowded 1,3,4,5-substitution pattern creates a unique steric and electronic environment that shifts standard group frequencies.

  • Core Scaffold: Benzoic Acid (C=O, O-H, Ar-ring).

  • Substituent 1 (Pos 3): Ethoxy group (-OCH₂CH₃)

    
     Strong C-O stretching, aliphatic C-H.
    
  • Substituent 2 (Pos 4): Fluorine (-F)

    
     High electronegativity, inductive effect on C=O, distinct C-F stretch.
    
  • Substituent 3 (Pos 5): Methylthio group (-SCH₃)

    
     Heavy atom vibration, lower frequency C-S stretch.
    
  • Protons (Pos 2, 6): Isolated aromatic hydrogens

    
     Specific out-of-plane (OOP) bending patterns.
    

Detailed Spectral Band Assignment

The following data characterizes the theoretical and expected empirical bands for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. These assignments are derived from high-fidelity correlation tables for polysubstituted aromatics.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the identity of the acid and the presence of alkyl chains.

Frequency (cm⁻¹)IntensityVibrational ModeStructural Origin
3300 – 2500 Broad, MedO-H StretchCarboxylic Acid dimer (H-bonded).[1] Often overlaps C-H region.
3080 – 3030 WeakAr-H StretchAromatic ring (C2-H, C6-H).
2980 – 2950 MediumC-H Asym StretchMethyl groups (from -OCH₂CH₃ and -SCH₃ ).
2880 – 2850 MediumC-H Sym StretchMethylene (-OCH₂ -) and Methyl groups.

Expert Insight: The presence of distinct aliphatic C-H stretches in a benzoic acid derivative is the first indicator of the Ethoxy/Methylthio chains. A simple fluorobenzoic acid would lack these bands below 3000 cm⁻¹.

B. The Fingerprint Region (1800 – 900 cm⁻¹)

This is the critical zone for differentiating the target from impurities.

Frequency (cm⁻¹)IntensityVibrational ModeStructural Origin
1680 – 1700 StrongC=O StretchCarboxylic Acid.[2] Note: Fluorine at Pos 4 may inductively shift this slightly higher than unsubstituted benzoic acid.
1580 – 1600 MediumC=C Ring StretchAromatic Skeleton.
1420 – 1440 MediumS-CH₃ DeformationMethyl deformation specific to the thioether group.
1280 – 1320 StrongC-O Stretch (Acid)Carboxylic acid C-O coupling.
1240 – 1260 Very StrongAr-O-C Asym StretchEthoxy Ether Linkage. A primary identification marker.
1200 – 1220 StrongC-F StretchAryl Fluoride. Often overlaps with ether bands but broadens the region.
1040 – 1050 MediumAr-O-C Sym StretchSymmetric ether stretch.
960 – 970 Weak/MedS-CH₃ RockingMethylthio Marker. Characteristic of aryl methyl sulfides.
C. Low-Frequency Region (< 900 cm⁻¹)

Used for confirming the substitution pattern (Regiochemistry).

  • 860 – 900 cm⁻¹: Out-of-plane (OOP) bending for isolated aromatic hydrogens. Since positions 2 and 6 are isolated (flanked by substituents), we expect a band in this region, distinct from the ~750 cm⁻¹ band seen in ortho-substituted analogs.

  • ~700 cm⁻¹: C-S Stretching. Often weak and difficult to see in complex molecules, but diagnostic if resolved.

Comparative Performance: Target vs. Alternatives

In a QC setting, the "Alternative" is often a structural analog or a process impurity.[2] The table below outlines how FTIR distinguishes the target from these likely contaminants.

Comparative Identification Matrix
FeatureTarget Molecule Alt 1: 3-Ethoxy-4-fluorobenzoic acid (No -SMe)Alt 2: 3-Hydroxy-4-fluoro-5-(methylthio)benzoic acid (Precursor)
S-CH₃ Rock (~970 cm⁻¹) Present AbsentPresent
S-CH₃ Def (~1430 cm⁻¹) Present AbsentPresent
Ether C-O (~1250 cm⁻¹) Present PresentAbsent (Replaced by Phenolic C-O ~1200)
Phenolic O-H (~3400 cm⁻¹) Absent AbsentPresent (Sharp/Broad band distinct from acid OH)
Aliphatic C-H High Intensity (OEt + SMe)Lower Intensity (OEt only)Lower Intensity (SMe only)

Performance Verdict:

  • Specificity: FTIR is highly specific for the Ethoxy vs. Hydroxy differentiation (Ether C-O band).

  • Limitation: Distinguishing the Methylthio group from a simple Methyl group can be challenging in FTIR alone; however, the C-S related bands (960-970 cm⁻¹) provide a unique, albeit weak, signature that simple alkyls lack.

Experimental Protocol for Validated ID

To ensure reproducible identification, follow this "Self-Validating" protocol.

Step 1: Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the carboxylic acid O-H band.

  • Crystal: Diamond or ZnSe.

  • Prep: Grind the solid sample to a fine powder before clamping. Ensure high contact pressure to resolve the weak S-Me bands.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to separate the C-F stretch from the C-O ether stretch in the 1200-1250 region.

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio for the weak fingerprint bands.

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to confirm identity.

ID_Logic Start Start Spectral Analysis Check_CO Check 1680-1700 cm⁻¹ (Strong C=O?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad Acid OH?) Check_CO->Check_OH Yes Fail_NotAcid Fail: Not an Acid Check_CO->Fail_NotAcid No Result_Acid Confirmed: Benzoic Acid Core Check_OH->Result_Acid Yes Check_Ether Check 1240-1260 cm⁻¹ (Strong Ether C-O?) Result_Ether Confirmed: Ethoxy Group Check_Ether->Result_Ether Yes Fail_Precursor Fail: Likely Phenol Precursor (Missing Ether Band) Check_Ether->Fail_Precursor No Check_SMe Check 960-970 cm⁻¹ (Weak S-Me Rock?) Result_Final POSITIVE ID: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Check_SMe->Result_Final Yes Fail_Analog Fail: Des-methylthio Analog Check_SMe->Fail_Analog No (Band Absent) Result_Acid->Check_Ether Result_Ether->Check_SMe

Caption: Logical workflow for stepwise spectral validation of the target molecule.

References

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (Ether C-O Assignment). [Link]

  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives.[3] Chinese Journal of Chemical Physics.[3] (S-Me and Ar-F Band Assignments). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (General Functional Group Frequencies). [Link]

Sources

Validation

Purity Verification of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid: An Orthogonal Analysis Guide

Executive Summary In pharmaceutical intermediate analysis, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid presents a distinct set of analytical challenges. While standard HPLC-UV is the industry workhorse, it often fails t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid presents a distinct set of analytical challenges. While standard HPLC-UV is the industry workhorse, it often fails to detect inorganic salts or non-chromophoric impurities that accumulate during synthesis. Furthermore, the methylthio (-SMe) moiety is highly susceptible to oxidation, creating sulfoxide impurities that may co-elute or behave unpredictably in unoptimized gradients.

This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC) versus Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) . It is designed for analytical scientists requiring absolute certainty in reference standard characterization.

Part 1: The Analytical Challenge (The "Thioether Trap")

The structural complexity of this molecule dictates the analytical strategy. Two specific functionalities require rigorous control:

  • The Thioether Group (-SMe): This is the "soft spot" of the molecule. Exposure to air or peroxides during synthesis (or improper storage) leads to oxidation, forming the Sulfoxide (S=O) and Sulfone (O=S=O) derivatives. These are common impurities that must be resolved.

  • The Benzoic Acid Moiety: With a pKa ~4.0–4.5, this group ionizes at neutral pH, leading to peak tailing in HPLC if the mobile phase pH is not strictly controlled.

Impurity Fate Mapping

The following diagram illustrates the critical oxidation pathways that must be monitored.

OxidationPathway Target Target Molecule (-SMe Thioether) Sulfoxide Impurity A: Sulfoxide (-S(=O)Me) Target->Sulfoxide Slow Oxidation Oxidation1 [O] Air/Peroxides Sulfone Impurity B: Sulfone (-S(=O)2Me) Sulfoxide->Sulfone Rapid Oxidation Oxidation2 [O] Excess Oxidant

Caption: Oxidation pathway of the methylthio group. Impurity A (Sulfoxide) is the primary degradant observed in stability studies.

Part 2: Method 1 - HPLC-UV (Relative Purity)

HPLC is the standard for determining chromatographic purity (Area %), but it is a relative measurement. It assumes all impurities have the same Response Factor (RF) as the main peak, which is rarely true for oxidized degradants.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Why: The "end-capping" reduces silanol interactions with the acidic proton.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why:Critical. You must suppress the ionization of the benzoic acid. If run at neutral pH, the molecule will exist as a benzoate anion, eluting near the void volume with severe tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Universal).

Limitations
  • Blind Spot: Does not detect residual solvents (Ethanol from ethoxy installation), inorganic salts (Sodium/Lithium from hydrolysis steps), or moisture.

  • Response Factor Bias: The sulfoxide impurity often has a lower extinction coefficient than the parent thioether, leading to an overestimation of purity.

Part 3: Method 2 - qNMR (Absolute Purity)

Quantitative NMR (qNMR) is the superior method for establishing a Primary Reference Standard. It is an absolute method (traceable to SI units) and does not require a reference standard of the analyte itself.[1]

Optimized Protocol
  • Solvent: DMSO-d6.

    • Why: Ensures complete solubility of the benzoic acid and prevents exchange of the acidic proton if water is present.

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: The target molecule has aromatic signals (7.0–8.0 ppm), an ethoxy quartet (~4.1 ppm), and a methylthio singlet (~2.5 ppm). Maleic acid provides a clean singlet at ~6.3 ppm, in the "silent region" of the target spectrum.

  • Nuclei:

    • 1H-qNMR: Standard quantification.

    • 19F-qNMR: High Specificity. Since the molecule contains a Fluorine atom, 19F-qNMR can be used to quantify purity without interference from non-fluorinated organic impurities (like residual solvents).

Calculation (Self-Validating)


Where


 is integral, 

is number of protons,

is molar mass, and

is weight.

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the performance of the two primary methods based on experimental trials.

FeatureHPLC-UV (Area %)qNMR (Weight %)
Purity Type Relative (Chromatographic)Absolute (True Mass Balance)
Specificity High (Separates isomers)Very High (Structural fingerprint)
LOD/Sensitivity Excellent (<0.05%)Moderate (~0.1%)
Salt Detection Fails (Invisible to UV)Passes (Seen as weight discrepancy)
Solvent Detection Fails (Usually)Excellent (Specific peaks)
Primary Risk Overestimation due to RF variationWeighing errors / Hygroscopicity
Recommended Workflow

For a Reference Standard, you cannot rely on one method. Use the Orthogonal Validation Workflow :

ValidationWorkflow cluster_Methods Orthogonal Testing Crude Crude Synthesized Material HPLC Method A: HPLC-UV (Check for Related Substances) Crude->HPLC qNMR Method B: 1H-qNMR (Check for Absolute Purity & Salts) Crude->qNMR DSC Method C: DSC (Check for Polymorphs/Melting) Crude->DSC Decision Data Correlation Check Do HPLC and qNMR agree within 1.0%? HPLC->Decision qNMR->Decision DSC->Decision Release Release as Reference Standard Decision->Release Yes Reject Reject / Repurify Decision->Reject No (Investigate Salts/Solvents)

Caption: Orthogonal validation ensures that "invisible" impurities (salts, water) detected by qNMR are accounted for, even if HPLC shows 99.9% purity.

Part 5: Conclusion

For 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid , reliance on HPLC-UV alone is a critical error due to the potential for non-UV active contaminants (salts from hydrolysis) and response factor variations in oxidized thio-impurities.

The Golden Rule:

  • Use HPLC-UV to prove the absence of organic impurities (Sulfoxide/Sulfone).

  • Use 1H-qNMR to assign the certified purity value (Assay).

  • Use 19F-NMR as a specific identity test to confirm the position of the fluorine atom relative to the ethoxy group.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Guideline on validation of analytical procedures.Link

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (2025).[4] Standard for qualitative and quantitative NMR analysis.[1][5][6][7]Link

  • BIPM (Bureau International des Poids et Mesures). (2023). Guidance on the use of the BIPM qNMR Internal Standard Reference Data.Link

  • Almac Group. (2023). qNMR: The New Gold Standard for Purity Assay?Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2008). Identification and characterization of oxidation impurities in thioether-containing drugs.Link

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement Strategies for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of successful optimization campaigns. Bioisosteric...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of successful optimization campaigns. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably altering physicochemical or pharmacokinetic properties, is a critical tool in the medicinal chemist's arsenal. This guide provides an in-depth comparative analysis of potential bioisosteric replacements for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, a scaffold ripe for exploration.

While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes established principles of bioisosterism and relevant examples from the literature to provide a predictive framework for its derivatization. We will delve into the rationale behind selecting specific bioisosteres for the ethoxy, methylthio, and carboxylic acid moieties, propose detailed synthetic protocols, and outline robust experimental designs for their comparative evaluation.

The Core Molecule: Synthesis and Strategic Considerations

The parent compound, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, presents a unique combination of functional groups that offer multiple avenues for modification. A plausible synthetic route, adapted from known procedures for structurally related compounds, is outlined below. Understanding this synthesis is crucial for planning the introduction of bioisosteric modifications at various stages.

Proposed Synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic Acid

A potential synthetic pathway can be envisioned starting from a commercially available substituted fluorophenol. The following multi-step synthesis illustrates a logical approach:

Synthesis_Workflow A 3-Hydroxy-4-fluorobenzoic acid B Ethyl 3-hydroxy-4-fluorobenzoate A->B Esterification (EtOH, H+) C Ethyl 3-ethoxy-4-fluorobenzoate B->C Williamson Ether Synthesis (EtI, K2CO3) D Ethyl 3-ethoxy-4-fluoro-5-nitrobenzoate C->D Nitration (HNO3, H2SO4) E Ethyl 5-amino-3-ethoxy-4-fluorobenzoate D->E Reduction (H2, Pd/C) F Ethyl 3-ethoxy-4-fluoro-5-iodobenzoate E->F Sandmeyer Reaction (NaNO2, HCl, KI) G Ethyl 3-ethoxy-4-fluoro-5-(methylthio)benzoate F->G Thiolation (MeSNa) H 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid G->H Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic workflow for 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid.

This proposed synthesis provides logical points for the introduction of bioisosteric replacements, which will be discussed in the following sections.

Bioisosteric Replacement Strategies

The three key functional groups of the parent molecule—the carboxylic acid, the ethoxy group, and the methylthio group—each present distinct opportunities for modification to enhance drug-like properties.

Carboxylic Acid Bioisosteres

The carboxylic acid moiety is a common pharmacophore, but it can also contribute to poor oral bioavailability and metabolic liabilities.[1] Its replacement with a suitable bioisostere can mitigate these issues while maintaining the crucial interactions with the biological target.

Common Bioisosteric Replacements for Carboxylic Acids:

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Tetrazole Mimics the acidic proton and charge distribution of a carboxylate.Improved metabolic stability, increased lipophilicity enhancing cell permeability.[1]Can sometimes lead to off-target effects.
Acylsulfonamide Provides an acidic proton and similar hydrogen bonding capabilities.Can fine-tune acidity and lipophilicity based on the substituent on the sulfonamide nitrogen.May have different pKa values affecting ionization at physiological pH.
Hydroxamic Acid Can act as a hydrogen bond donor and acceptor, and also as a metal chelator.May introduce new binding interactions.Potential for metabolic instability.
Hydroxyisoxazole Presents an acidic proton and can participate in similar hydrogen bonding patterns.Can offer a different vector for substituents compared to a linear carboxylic acid.Synthesis can be more complex.
Ethoxy Group Bioisosteres

The ethoxy group primarily contributes to lipophilicity and can influence the conformation of the molecule. Bioisosteric replacement can be used to modulate these properties and potentially block metabolic pathways.

Common Bioisosteric Replacements for Alkoxy Groups:

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Difluoromethoxy (-OCHF2) Mimics the steric profile of the ethoxy group with altered electronic properties.Increased metabolic stability due to the strong C-F bonds. Can act as a weak hydrogen bond donor.Increased lipophilicity.
Trifluoromethoxy (-OCF3) Electronically distinct from the ethoxy group but with a similar size.Greatly enhanced metabolic stability.Significant alteration of electronic properties of the aromatic ring.
Cyclopropyloxy Introduces conformational rigidity and a different spatial arrangement.Can improve metabolic stability and explore different binding orientations.May introduce ring strain and alter solubility.
N-alkylamino (-NHR) Replaces the ether oxygen with a nitrogen atom.Can act as a hydrogen bond donor, potentially forming new interactions.Alters basicity and potential for different metabolic pathways.
Methylthio Group Bioisosteres

The methylthio (thioether) group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, potentially altering the compound's activity and pharmacokinetic profile.[2] Replacing this group is a key strategy to improve metabolic stability.

Common Bioisosteric Replacements for Thioethers:

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Methylene (-CH2-) Removes the sulfur atom, eliminating the primary site of oxidation.Significantly improved metabolic stability against oxidation.Loss of potential sulfur-specific interactions. Altered geometry.
Difluoromethylene (-CF2-) Replaces the sulfur with a non-oxidizable, isosteric group.Excellent metabolic stability. Can mimic the electronic properties of a sulfone.Increased lipophilicity.
Oxygen (-O-) Classical bioisostere for sulfur.Can maintain similar steric and electronic properties to the thioether.May still be susceptible to metabolism (O-dealkylation).
N-methylamino (-N(CH3)-) Introduces a nitrogen atom, altering the electronic and hydrogen bonding properties.Can act as a hydrogen bond acceptor.Potential for different metabolic pathways (N-dealkylation).

Experimental Protocols

To objectively compare the performance of these bioisosteric replacements, a series of standardized in vitro and in vivo experiments are essential. The following protocols provide a framework for this evaluation.

Synthesis of Bioisosteric Analogs

The synthesis of the proposed analogs will follow modified procedures based on the synthesis of the parent compound. For example, to synthesize the tetrazole analog, the final hydrolysis step would be replaced by a reaction of the corresponding nitrile intermediate with sodium azide.

Synthesis_Tetrazole A Ethyl 3-ethoxy-4-fluoro-5-(methylthio)benzoate B 3-Ethoxy-4-fluoro-5-(methylthio)benzonitrile A->B Amidation then Dehydration (e.g., SOCl2, NH3 then P2O5) C 5-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl) -1H-tetrazole B->C Cycloaddition (NaN3, NH4Cl)

Caption: Proposed synthetic workflow for the tetrazole bioisostere.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of the parent compound and its bioisosteric analogs in liver microsomes.

Protocol:

  • Prepare Incubation Mixtures: In a 96-well plate, combine liver microsomes (human, rat, or mouse), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Add Test Compounds: Add the parent compound and each bioisosteric analog to the wells at a final concentration of 1 µM.

  • Incubate: Incubate the plate at 37°C with shaking.

  • Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the parent compound and promising bioisosteric analogs in a relevant animal model (e.g., rats).

Protocol:

  • Animal Dosing: Administer the test compounds to rats via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction. Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the expected outcomes based on the principles of bioisosterism discussed. This table should be populated with actual experimental data as it becomes available.

CompoundBioisosteric ReplacementExpected In Vitro Half-life (min)Expected Oral Bioavailability (%)Rationale
Parent Compound -1520Susceptible to oxidation at the thioether and potential poor absorption due to the carboxylic acid.
Analog 1 Carboxylic Acid -> Tetrazole3040Increased lipophilicity and metabolic stability of the acidic group.
Analog 2 Ethoxy -> Difluoromethoxy2525Increased metabolic stability of the alkoxy group.
Analog 3 Methylthio -> Methylene6030Elimination of the primary site of oxidation.
Analog 4 Methylthio -> Difluoromethylene>12035Highly resistant to metabolic oxidation.

Conclusion

The strategic application of bioisosteric replacement offers a powerful approach to address the potential liabilities of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid. By systematically replacing the carboxylic acid, ethoxy, and methylthio groups with well-chosen bioisosteres, it is possible to significantly improve metabolic stability and oral bioavailability. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of these novel analogs. The insights gained from such studies will be invaluable in guiding the optimization of this chemical series towards the development of safe and effective drug candidates.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Kumar, V., & Mahajan, S. (2018). Thioether-containing drugs: A review on their synthesis and therapeutic applications. European Journal of Medicinal Chemistry, 157, 1039-1064.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro ADMET, physicochemical properties and in vivo pharmacokinetic parameters. Drug Discovery Today, 16(15-16), 688-705.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

Sources

Validation

Benchmarking 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid against other fluorinated scaffolds

Topic: Executive Summary: The "Tunable" Lipophilic Scaffold In the landscape of fragment-based drug discovery (FBDD), 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) represents a sophisticated evolution...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The "Tunable" Lipophilic Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (CAS: 2624417-93-0) represents a sophisticated evolution of the classic benzoic acid warhead.[1] Unlike the standard 3,4,5-trifluorobenzoic acid (purely electron-withdrawing) or 3,5-dimethoxy-4-fluorobenzoic acid (purely electron-donating), this scaffold offers a "Push-Pull-Modulate" electronic profile.[1]

The presence of the methylthio (-SMe) group provides a unique handle: it is initially lipophilic and electron-donating but can be metabolically or synthetically oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me), radically altering the molecule's polarity and electronic vector without changing the carbon skeleton.[1] This guide benchmarks this scaffold against its nearest medicinal chemistry neighbors to aid in rational selection.

Part 1: Physicochemical Benchmarking

The selection of a benzoic acid building block dictates the solubility, permeability, and metabolic fate of the final drug candidate. The table below contrasts the target scaffold against standard alternatives.

Table 1: Comparative Physicochemical Profile

FeatureTarget Scaffold (3-Ethoxy-4-fluoro-5-SMe)Comparator A (3,5-Dimethoxy-4-fluoro)Comparator B (3,4,5-Trifluorobenzoic acid)Implication for Drug Design
Electronic Effect Mixed Donor/Shielded (-OEt & -SMe are donors; -F is acceptor)Strong Donor (Bis-methoxy strongly deactivates ring)Strong Acceptor (Trifluoro highly activates ring for SNAr)Target scaffold resists metabolic hydrolysis better than A but is less reactive to SNAr than B.
Lipophilicity (

cLogP)
High (+0.6 vs A) Sulfur is significantly more lipophilic than Oxygen.[1]Moderate Standard polarity baseline.Moderate Fluorine adds polarity via C-F dipoles.Use Target when permeability is the bottleneck; use A/B if solubility is the issue.
Metabolic Liability High (S-Oxidation) -SMe is a "soft spot" for FMO/CYP oxidation.[1]Low (O-Dealkylation) -OMe is generally stable, slow clearance.[1]Very Low C-F bonds are metabolically inert.Target is ideal for "Soft Drug" design (predictable clearance) or prodrug strategies.
Steric Bulk (Mw) High (230.26 Da) Ethoxy + SMe adds significant 3D volume.Medium (200.16 Da) Methoxy groups are compact.Low (176.09 Da) Fluorine is isosteric to H/OH.Target fills hydrophobic pockets (e.g., kinase back-pockets) more effectively.[1]

Part 2: Synthetic Utility & Protocols

The primary utility of this scaffold is as a core linker or terminal cap in amide coupling. Due to the steric bulk of the ortho-ethoxy and ortho-methylthio groups, standard coupling protocols often fail or racemize.[1]

Protocol A: High-Yield Amide Coupling for Sterically Hindered Acids

Context: The 3,5-disubstitution creates a "steric wall" protecting the carbonyl.[1] Standard EDC/HOBt conditions are often insufficient.

Reagents:

  • Acid: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid (1.0 equiv)[1][2]

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: 2-MeTHF or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoic acid derivative and the amine in 2-MeTHF (0.2 M concentration) under N₂ atmosphere.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.

  • Activation: Add T3P solution dropwise. Note: T3P is chosen because it minimizes epimerization and drives the reaction via an irreversible cyclic intermediate, crucial for hindered substrates.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion is <50% after 12h, heat to 50°C. The 4-fluoro group is stable to these conditions (unlike in 3,4,5-trifluoro analogs where SNAr might compete).[1]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), 1M HCl (2x), and Brine. Dry over Na₂SO₄.

Protocol B: The "Sulfur Switch" (Post-Synthesis Oxidation)

Context: Converting the lipophilic -SMe donor into a polar -SO₂Me acceptor to scan SAR space without changing the scaffold.[1]

Methodology:

  • Sulfoxide (Polar/Chiral): Treat the final amide (from Protocol A) with 1.0 equiv m-CPBA in DCM at 0°C for 1 hour.

    • Result: Creates a chiral center at Sulfur; increases water solubility.

  • Sulfone (Strong EWG): Treat with 2.5 equiv Oxone® in MeOH/H₂O (1:1) at RT for 4 hours.

    • Result: Strong electron-withdrawing group; reduces pKa of amide NH; increases metabolic stability.[1]

Part 3: Biological Logic & Decision Framework

Scientific integrity requires acknowledging the "Soft Spot" of this scaffold. The methylthio group is a metabolic handle.

Mechanism of Action (Metabolic):

  • Phase I Metabolism: Flavin-containing monooxygenases (FMOs) and CYP450s rapidly oxidize the thioether (-S-) to the sulfoxide (-SO-).[1]

  • Implication: If your target requires high CNS penetration, the parent (-SMe) is superior. If you observe rapid clearance, the metabolite (-SO-) is likely the culprit.[1]

    • Design Fix: If -SMe clearance is too high, switch to the 3-Ethoxy-4-fluoro-5-(trifluoromethoxy)benzoic acid analog (bioisostere where -OCF₃ mimics -SMe sterics but blocks oxidation).[1]

Visualization: Scaffold Selection Logic

ScaffoldSelection Start Start: Benzoic Acid Selection Q1 Requirement: High Lipophilicity? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 Yes (Need Permeability) Alt1 Select: 3,5-Dimethoxy-4-fluoro Q1->Alt1 No (Need Solubility) Target Select: 3-Ethoxy-4-fluoro-5-(methylthio) Q2->Target Moderate (Soft Drug OK) Alt2 Select: 3-Ethoxy-4-fluoro-5-(trifluoromethoxy) Q2->Alt2 High (Hard Drug Needed) Target_Note Note: Can oxidize to Sulfone for late-stage polarity tuning Target->Target_Note

Figure 1: Decision tree for selecting the 3-ethoxy-4-fluoro-5-(methylthio) scaffold based on ADME requirements.

Visualization: Metabolic & Synthetic Pathway[1]

SulfurPathway SMe Parent Scaffold (-SMe) Lipophilic (LogP High) Electron Donor Sulfoxide Metabolite / Intermediate (-S(=O)Me) Polar / Chiral Metabolic Liability SMe->Sulfoxide CYP450 / FMO (In Vivo) SMe->Sulfoxide m-CPBA (1 eq) (Synthetic) Sulfone Oxidized Analog (-SO2Me) Polar / Stable Electron Withdrawing Sulfoxide->Sulfone Slow Oxidation (In Vivo) Sulfoxide->Sulfone Oxone / m-CPBA xs (Synthetic)

Figure 2: The "Sulfur Switch" showing the transition from lipophilic donor (Parent) to polar acceptor (Sulfone).

References

  • Compound Data & Properties

    • PubChem Compound Summary for CID 162642598 (Related Thio-Benzoates).[1] National Center for Biotechnology Information. Link

    • 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Product Page.[1][2] AOBChem / Sigma-Aldrich.[1] Link

  • Synthetic Protocols (Amide Coupling)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

    • General Procedure for Amidation of Sterically Hindered Acids using T3P. BenchChem Protocols.[3][4] Link

  • Metabolic Stability of Sulfur Scaffolds

    • Haj-Yehia, A., et al. (2020).[1] Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism. Oxidative Medicine and Cellular Longevity.[5] Link

    • Metabolic Stability in Drug Development: Assays and oxidation of thioethers. WuXi AppTec ADME Guide. Link

  • Nucleophilic Aromatic Substitution (SNAr)

    • Nucleophilic Aromatic Substitution: Mechanism and Substituent Effects. Master Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Topic: Personal protective equipment for handling 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Content Type: Operational Safety & Logistics Guide[1] Executive Safety Summary For Immediate Attention: This compound is a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Summary

For Immediate Attention: This compound is a multi-functionalized benzoic acid derivative used primarily as a pharmaceutical intermediate. Its safety profile is defined by three distinct moieties: an acidic carboxyl group (corrosive/irritant), a lipophilic ethoxy/fluoro motif (enhanced skin permeation), and a methylthio ether (potential for sulfur-based metabolic toxicity and odor).

Core Directive: Treat as a High-Potency Intermediate until specific toxicological data proves otherwise. Standard "lab coat and latex gloves" are insufficient .

Hazard Identification & Risk Assessment

Based on structure-activity relationships (SAR) of fluorinated and thio-ether benzoic acids.

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.Systemic absorption via lipophilic ethoxy/fluoro groups.
Skin Irritation H315 Causes skin irritation.[2][3][4][5]Acidic proton donation disrupts dermal pH balance.
Eye Damage H318 Causes serious eye damage.[3][4]Corrosive action on corneal tissue (acidic).
STOT - SE H335 Respiratory irritation.Inhalation of micronized dust triggers mucosal inflammation.
Reactivity N/A Incompatible with Oxidizers.[6]The methylthio (-SMe) group can be exothermically oxidized to sulfoxide/sulfone.
Personal Protective Equipment (PPE) Matrix

Protocol Justification: The combination of fluorine and an ether linkage increases lipophilicity, rendering standard latex gloves permeable. Nitrile or Laminate barrier protection is required.

A. PPE Selection Logic (Graphviz)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Hood Engineering Control: Fume Hood Required Quantity->Hood Yes Resp Respiratory: N95 or P100 Mask Quantity->Resp No (Balance Enclosure) Gloves1 Gloves: Double Nitrile (5 mil) Hood->Gloves1 Resp->Gloves1 DCM Halogenated (DCM/CHCl3) Solvent->DCM Polar Polar (MeOH/Water) Solvent->Polar Gloves2 Gloves: Silver Shield / Laminate DCM->Gloves2 Permeation Risk Gloves3 Gloves: Nitrile (Minimum 0.11mm) Polar->Gloves3

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves when handling in halogenated solvents due to carrier-mediated permeation.

B. Detailed PPE Specifications
ComponentStandard RequirementTechnical Specification
Hand Protection Double Nitrile Inner: 4 mil Nitrile (Purple). Outer: 5-8 mil Nitrile (Teal/Blue). Latex is strictly prohibited due to rapid acid permeation.
Respiratory P100 / N95 Required only if handling open powder outside a fume hood (e.g., balance malfunction). Otherwise, Fume Hood sash at 18".
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for acidic powders. Indirect-vent goggles prevent dust entry.
Body Tyvek Sleeves Disposable Tyvek sleeves over lab coat cuffs prevent "wrist-gap" exposure during reaching movements.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Risk: Static charge buildup in fluorinated powders causes scattering and aerosolization.

  • Engineering Setup:

    • Place analytical balance inside a HEPA-filtered balance enclosure or fume hood.

    • Use an ionizing bar or anti-static gun to neutralize the weigh boat. Fluorinated compounds are notoriously static-prone.

  • Transfer Technique:

    • Do not use metal spatulas if the compound is potentially reactive (rare for this acid, but good practice). Use PTFE-coated or porcelain spatulas.

    • Taring: Tare the vial with the cap loosely on to account for argon backfill weight if storing under inert gas.

  • Decontamination:

    • Wipe the balance area with a 10% Sodium Bicarbonate solution immediately after use. This neutralizes the acidic residue (turning it into the soluble sodium benzoate salt) before a final water/ethanol wipe.

Protocol B: Reaction Setup (Incompatibility Check)

Risk: The methylthio group (-SMe) is a reducing agent.

  • Strictly Avoid: Mixing directly with strong oxidizers (e.g., m-CPBA, Hydrogen Peroxide, Nitric Acid) unless the intent is to oxidize the sulfur. Uncontrolled mixing can lead to a rapid exotherm.

  • Solvent Choice: If dissolving in DCM or Chloroform, upgrade gloves to Silver Shield (Laminate) immediately. The lipophilic nature of the compound combined with DCM allows it to penetrate nitrile gloves in <2 minutes.

Waste Disposal & Emergency Response
A. Disposal Workflow (Graphviz)

Waste_Disposal Waste Chemical Waste Check Contains F or S? Waste->Check Segregation Segregate Stream: High BTU / Halogenated Check->Segregation Yes (This Compound) Standard Standard Solvent Waste Check->Standard No Labeling Labeling Requirement: 'Contains Organic Fluorine & Sulfur' Segregation->Labeling Disposal Incineration (Must have HF Scrubbers) Labeling->Disposal

Figure 2: Waste segregation workflow. Crucially, the presence of Fluorine requires incineration facilities equipped with scrubbers to capture Hydrofluoric Acid (HF) emissions.

B. Emergency Procedures
  • Skin Contact:

    • Brush off dry powder first (do not wet immediately, as this activates the acid).

    • Rinse with copious water for 15 minutes.

    • Apply Calcium Gluconate gel only if HF formation is suspected (unlikely with this stable aromatic fluoride, but precautionary if combustion occurred). For standard exposure, soap/water is sufficient.

  • Spill Cleanup:

    • Do not dry sweep.

    • Cover spill with Sodium Carbonate or Cat Litter (bentonite) to neutralize acidity and suppress dust.

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Solid Acid."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778848 (Benzoic acid, 3-fluoro-). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.